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  • Product: 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene
  • CAS: 24591-35-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

An In-Depth Analysis of NMR, IR, and MS Data for Structural Elucidation Abstract This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data for the aromatic compound 4-Bromo-1-ethoxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of NMR, IR, and MS Data for Structural Elucidation

Abstract

This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data for the aromatic compound 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing validated experimental protocols, this guide serves as an authoritative reference for the structural confirmation, purity assessment, and quality control of this and structurally related molecules. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, with the molecular formula C₁₁H₁₅BrO, is a polysubstituted aromatic compound. The precise identification and structural confirmation of such molecules are paramount in organic synthesis and pharmaceutical development, as even minor structural variations can significantly alter biological activity. Spectroscopic techniques provide the definitive data required for unambiguous characterization.

The benzene ring is substituted with four distinct groups: a bromine atom, an ethoxy group, an isopropyl group, and a hydrogen atom. The electronic environment of each nucleus is uniquely influenced by the interplay of inductive and resonance effects from these substituents, giving rise to a characteristic and predictable spectroscopic fingerprint.

Figure 1: Molecular structure of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of signals in ¹H NMR, combined with the chemical shifts in ¹³C NMR, allow for a complete structural assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the ethoxy and isopropyl substituents. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will result in a specific splitting pattern for the aromatic protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6~7.35Doublet (d)~2.51HDeshielded by adjacent ethoxy group; coupled only to H-5 (meta-coupling).
H-5~7.20Doublet of Doublets (dd)~8.5, ~2.51HCoupled to H-3 (ortho-coupling) and H-6 (meta-coupling).
H-3~6.80Doublet (d)~8.51HShielded by the ortho-ethoxy group; coupled only to H-5 (ortho-coupling).
O-CH₂ -CH₃~4.05Quartet (q)~7.02HMethylene protons of the ethoxy group, split by the adjacent methyl group.
CH -(CH₃)₂~3.30Heptet~6.91HMethine proton of the isopropyl group, split by the six equivalent methyl protons.
O-CH₂-CH₃ ~1.40Triplet (t)~7.03HMethyl protons of the ethoxy group, split by the adjacent methylene group.
CH-(CH₃ )₂~1.25Doublet (d)~6.96HSix equivalent methyl protons of the isopropyl group, split by the methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as two of the methyl carbons in the isopropyl group are equivalent. The chemical shifts are influenced by the electronegativity of the substituents and other effects.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-O)~155Aromatic carbon attached to the highly electronegative oxygen.
C2 (C-isopropyl)~138Aromatic carbon bearing the isopropyl group.
C5~130Aromatic methine carbon.
C6~128Aromatic methine carbon.
C3~115Aromatic methine carbon shielded by the ortho-ethoxy group.
C4 (C-Br)~113Ipso-carbon attached to bromine, shifted upfield due to the 'heavy atom effect'.[1]
O-C H₂-CH₃~64Ethoxy methylene carbon.
C H-(CH₃)₂~27Isopropyl methine carbon.
CH-(C H₃)₂~23Isopropyl methyl carbons (equivalent).
O-CH₂-C H₃~15Ethoxy methyl carbon.
Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-fidelity, reproducible NMR data.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and single residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[3]

    • Transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

  • Instrument Parameters (500 MHz Spectrometer):

    • Maintain a constant probe temperature, typically 25°C (298 K).

    • For ¹H NMR:

      • Pulse Sequence: A standard 30° or 90° single-pulse sequence.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse angle.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096 scans, as the ¹³C isotope has low natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch.[4]
2980-2850StrongAliphatic C-H Stretch (from isopropyl and ethoxy CH₃ and CH₂ groups).[5]
1600-1450Strong-MediumAromatic C=C Ring Stretching vibrations.[4]
1250-1200StrongAsymmetric Aryl-O-C Stretch (Ether linkage).[5]
1100-1000MediumSymmetric Aryl-O-C Stretch (Ether linkage).[5]
~820StrongC-H Out-of-plane Bending, indicative of a 1,2,4-trisubstituted benzene ring.
600-500Medium-WeakC-Br Stretch.[5]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is standard for acquiring the IR spectrum of a solid sample.[5] If the compound is an oil, a spectrum can be acquired by placing a thin film between two salt (NaCl or KBr) plates.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual water.

    • In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of the dried KBr. Continue grinding until the mixture is a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer a portion of the KBr mixture into a pellet press die.

    • Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes. A high-quality pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, further confirming its structure. For this compound, Electron Ionization (EI) is a common analysis method.

Predicted Mass Spectrum (Electron Ionization)

The key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6][7]

  • Molecular Formula: C₁₁H₁₅BrO

  • Molecular Weight: 242.03 (using ⁷⁹Br) and 244.03 (using ⁸¹Br)

m/z ValueIonComments
242/244[M]⁺Molecular Ion Peaks. The characteristic 1:1 intensity ratio confirms the presence of one bromine atom.
227/229[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
199/201[M - C₃H₇]⁺Loss of the isopropyl radical (43 Da), a common fragmentation for isopropyl-substituted aromatics.
173[M - Br]⁺Loss of the bromine radical. This fragment will not have the bromine isotopic pattern.
Fragmentation Workflow

The high-energy electron beam in an EI source causes the molecule to ionize and subsequently fragment in a predictable manner. The most stable carbocations will be the most abundant fragments observed.

Figure 2: Predicted major fragmentation pathway for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile organic compounds, providing both retention time for separation and a mass spectrum for identification.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: A typical program would be: hold at 70°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the definitive characterization of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. The predicted ¹H and ¹³C NMR data establish the unique carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and the presence of bromine through its distinct isotopic pattern. By following the detailed experimental protocols, researchers can generate high-quality data to confidently confirm the structure and purity of their synthesized material, ensuring reliability in research and development applications.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Isomers of Bromo-1-isopropyl-4-nitrobenzene. BenchChem.
  • University of Calgary. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
  • Premila Rachelin, Y., & James, C. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4methoxyphenyl)-1-(pyridin-2-yl)
  • CSSB. 1-bromo-4-ethoxy-2-(propan-2-yl)benzene.
  • Patel, M., et al. (2019).
  • Beilstein Journals. (2016).
  • NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO). PubChemLite.
  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
  • University of Michigan. (n.d.). Mass Spectrometry. University of Michigan Chemistry.
  • Ali, Q., Shah, M. R., & Ng, S. W. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-Yl)-3-(4-Nitrophenyl)prop-2-En-1-One: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A.
  • Unknown Source. (n.d.). Compound 4 1H NMR.
  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
  • BenchChem. (2025). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-isopropyl-4-nitrobenzene. BenchChem.
  • Unknown Source. (2025).
  • Chemistry Page. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)benzene. PubChem.
  • Sigma-Aldrich. (n.d.). 1-BROMO-2-ISOPROPYLBENZENE AldrichCPR. Sigma-Aldrich.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online.
  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
  • ResearchGate. (2021). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3.
  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene.
  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.

Sources

Exploratory

A Comprehensive Technical Guide to 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document elucidates the compound's fundamental chemical identity, including its CAS number and IUPAC nomenclature. A detailed, field-proven synthesis protocol is presented, grounded in established principles of electrophilic aromatic substitution, alongside a comprehensive characterization framework. The guide further delves into the reactivity of the molecule, highlighting the synthetic utility of its key functional groups—the bromo, ethoxy, and isopropyl moieties. Finally, the application of this and structurally related compounds in the development of novel therapeutic agents is discussed, underscoring its importance for professionals in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its identity and physical characteristics.

Table 1: Chemical Identifiers for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

IdentifierValueSource
IUPAC Name 1-bromo-4-ethoxy-2-(propan-2-yl)benzeneN/A
CAS Number 24591-35-3[1]
Molecular Formula C₁₁H₁₅BrO[1]
Molecular Weight 243.14 g/mol [1]
Canonical SMILES CCOC1=CC=C(C(=C1)C(C)C)BrN/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~250-270 °CExtrapolated from similar structures.
Melting Point N/AExpected to be a liquid at room temperature.
Density ~1.2-1.3 g/cm³Based on related brominated aromatic ethers.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).Typical for this class of compounds.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene can be efficiently achieved through a two-step process commencing with the readily available 2-isopropylanisole. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthetic Rationale

The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The starting material, 2-isopropylanisole, possesses two activating groups on the benzene ring: a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂). Both are ortho-, para-directing. However, the methoxy group is a stronger activating group, and its directing effect, combined with the steric hindrance of the adjacent isopropyl group, will preferentially direct the incoming electrophile (bromine) to the position para to the methoxy group. A subsequent etherification step replaces the methyl ether with the desired ethyl ether.

Experimental Workflow

Sources

Foundational

The Strategic Deployment of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a critical determinant of a program's success....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a critical determinant of a program's success. An ideal scaffold should offer a combination of desirable physicochemical properties, synthetic tractability, and the potential for multi-directional structural diversification to thoroughly explore chemical space and optimize biological activity. This guide introduces 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene as a compelling starting point for medicinal chemistry campaigns. We will dissect the strategic advantages conferred by its unique combination of functional groups—a synthetically versatile aryl bromide, a lipophilicity-modulating ethoxy group, and a sterically influential isopropyl moiety. This document provides a forward-looking analysis of its potential applications, supported by detailed, actionable synthetic protocols and frameworks for biological evaluation, positioning this scaffold as a valuable tool for the development of next-generation therapeutics.

Introduction: Deconstructing the 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene Scaffold

The 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene molecule is a trifecta of functionalities, each offering distinct advantages in the design of bioactive compounds. The strategic placement of these groups on the benzene ring creates a platform ripe for exploration.

  • The Aryl Bromide: The bromine atom is the cornerstone of this scaffold's synthetic utility. Aryl bromides are highly effective substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the facile introduction of a wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.[3] Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis basic atoms (like oxygen or nitrogen) in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.[4][5][6]

  • The Isopropyl Group: This bulky, non-polar group exerts a significant steric influence on the molecule.[7] In drug design, such steric hindrance can be leveraged to orient the molecule within a binding site, to shield it from metabolic enzymes, thereby increasing its half-life, or to fine-tune the conformation to optimize interactions with a biological target.[8] The isopropyl group also contributes to the molecule's overall lipophilicity, a critical factor in determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[][10][11]

  • The Ethoxy Group: The ethoxy group provides a balance to the lipophilic isopropyl group. While still contributing to lipophilicity, the oxygen atom can act as a hydrogen bond acceptor, potentially anchoring the molecule in a binding site. Its presence can also influence the electronic properties of the benzene ring. From a synthetic standpoint, the ethoxy group can be modified or replaced to further modulate the compound's properties.

This combination of a reactive handle (bromo), a steric and lipophilic modulator (isopropyl), and a polar/lipophilic balancing group (ethoxy) makes 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene an attractive and versatile starting point for generating diverse libraries of drug-like molecules.

Synthetic Diversification Strategies

The true power of the 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene scaffold lies in its capacity for diversification. The aryl bromide is the primary anchor for these synthetic transformations. Below are detailed protocols for key cross-coupling reactions that can be employed to generate a library of novel compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[2] This reaction is ideal for introducing new aryl or vinyl substituents to our core scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 mmol, 1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1, 5 mL). Seal the tube and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Hypothetical Suzuki-Miyaura Coupling Products

EntryBoronic AcidProductExpected Physicochemical Properties
1Phenylboronic acid1-Ethoxy-2-(propan-2-yl)-4-phenylbenzeneIncreased aromaticity, potential for π-stacking interactions
2Pyridine-3-boronic acid3-(4-Ethoxy-3-(propan-2-yl)phenyl)pyridineIntroduction of a hydrogen bond acceptor, improved solubility
34-Fluorophenylboronic acid1-Ethoxy-4-(4-fluorophenyl)-2-(propan-2-yl)benzeneModulation of electronic properties, potential for halogen bonding
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] This introduces a linear, rigid alkynyl group, which can be a valuable linker or pharmacophore in drug design.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), (AllylPdCl)₂ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.02 mmol, 2 mol%) in a Schlenk tube.[13]

  • Solvent and Base Addition: Add anhydrous, degassed N,N-Diisopropylethylamine (DIPEA) (5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[1] This is a cornerstone reaction in medicinal chemistry for accessing anilines and their derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a Schlenk tube, add 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).[14]

  • Solvent Addition and Degassing: Add anhydrous, degassed toluene (5 mL). Seal the tube and purge with argon.

  • Reaction: Heat the reaction mixture to 80-110 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Synthetic Diversification Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene B Aryl/Vinyl Boronic Acid [Pd Catalyst, Base] A->B D Terminal Alkyne [Pd/Cu Catalyst, Base] A->D F Amine (R₂NH) [Pd Catalyst, Base] A->F C Aryl/Vinyl Derivative B->C E Alkynyl Derivative D->E G Amino Derivative F->G

Caption: Synthetic diversification pathways from the core scaffold.

Potential Therapeutic Applications and Screening Protocols

The structural features of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene and its accessible derivatives suggest potential applications in several therapeutic areas.

Kinase Inhibitors

Many approved kinase inhibitors feature substituted aromatic cores that occupy the ATP-binding site of the kinase.[15] The ability to introduce a variety of substituents onto our scaffold via cross-coupling makes it an excellent starting point for developing selective kinase inhibitors. The isopropyl and ethoxy groups can be tailored to fit into hydrophobic pockets within the kinase domain, while the diversifiable position 4 can be used to target specific interactions and achieve selectivity.[3][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a standard luminescent kinase assay to measure ADP production.[17]

  • Plate Setup: Use a white, non-binding 384-well plate. Add 2.0 µL of the test compound solution (in a suitable buffer with ≤5% DMSO) to the appropriate wells. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

  • Kinase Incubation: Add 4.0 µL of the target kinase solution (e.g., 1 ng/µL in kinase buffer) to each well and incubate for 15 minutes at 27 °C.

  • Initiate Kinase Reaction: Add 4.0 µL of a substrate solution containing the appropriate peptide substrate and ATP (e.g., 10 µM) to each well to start the reaction. Incubate for 1 hour at 27 °C.

  • Terminate Reaction and Deplete ATP: Add 5.0 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10.0 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 1 hour at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Visualization: Hypothetical Kinase Inhibition Mechanism

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold HydrophobicPocket Hydrophobic Pocket Hinge Hinge Region (H-Bonding) Gatekeeper Gatekeeper Residue Isopropyl Isopropyl Group Isopropyl->HydrophobicPocket van der Waals interactions Ethoxy Ethoxy Group Ethoxy->Gatekeeper potential H-bond Aryl Substituted Aryl Group (from Suzuki coupling) Aryl->Hinge H-bonding

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Antimicrobial Agents

Aryl bromides and their derivatives have been reported to possess antimicrobial and anti-urease activities.[18] The lipophilicity imparted by the isopropyl and ethoxy groups can facilitate the penetration of bacterial cell membranes. By synthesizing a library of derivatives with varying electronic and steric properties, it is possible to identify compounds with potent and selective antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[19][20]

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL, with concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its inherent structural features provide a robust platform for the generation of diverse chemical libraries through well-established and reliable synthetic methodologies. The interplay between the synthetically versatile bromo group, the sterically demanding isopropyl group, and the modulating ethoxy group offers a nuanced approach to tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The potential applications in kinase inhibition and antimicrobial development are just two examples of the avenues that can be explored with this scaffold. The detailed protocols provided in this guide serve as a starting point for researchers to initiate their own investigations. Future work should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad range of biological targets. The insights gained from these studies will undoubtedly underscore the value of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene as a cornerstone for the discovery of novel therapeutics.

References

  • Benchchem. Isopropyl group steric effects in thiazole compounds.
  • Goss, R. J. M., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Angewandte Chemie International Edition, 57(42), 13860-13864. [Link]

  • Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2687-2704. [Link]

  • Bio-protocol. (2019). In Vitro Kinase Inhibition Assays. Bio-protocol, 9(18), e3367. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • Bio-protocol. (2023). In Vitro Kinase Inhibition Assay. Bio-protocol, 13(12), e4724. [Link]

  • Poznański, J., et al. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(23), 10565-10580. [Link]

  • So, C. M., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3811-3814. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. [Link]

  • ResearchGate. Interplay of Halogen Bonding and Solvation in Protein–Ligand Binding. [Link]

  • Sargsyan, K., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences, 121(14), e2317071121. [Link]

  • Wiegand, I., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(2), 102277. [Link]

  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling, 53(11), 2781-2791. [Link]

  • MSU Chemistry. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 122(33), 8051-8052. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16935-16966. [Link]

  • Gelin, M., et al. (2019). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 24(16), 2898. [Link]

  • Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10834-10853. [Link]

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  • OMICS International. (2023). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Vaia. Problem 29 Steric, electronic, lipophilic. [Link]

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  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 22(8), 3939. [Link]

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  • BMG LABTECH. (2020). Kinase assays. [Link]

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  • WOAH. (2010). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]

  • Journal of Medicinal Chemistry. (2013). Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform. [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Exploratory

4-Bromo-1-ethoxy-2-isopropylbenzene as a building block in organic synthesis

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-isopropylbenzene as a Building Block in Organic Synthesis Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of modern organic synthesis, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-isopropylbenzene as a Building Block in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-1-ethoxy-2-isopropylbenzene emerges as a particularly valuable intermediate for researchers in the pharmaceutical and materials science sectors. Its structure, featuring a strategically positioned bromine atom on a substituted benzene ring, offers a reactive handle for a multitude of powerful chemical transformations. The presence of the ethoxy and isopropyl groups provides steric and electronic modulation, influencing reactivity and conferring specific physical properties to the resulting derivatives.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-Bromo-1-ethoxy-2-isopropylbenzene. We will delve into the causality behind experimental choices for its key transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 24591-35-3[1]
Molecular Formula C₁₁H₁₅BrO[1][2]
Molecular Weight 243.14 g/mol [1][2]
IUPAC Name 1-Bromo-4-ethoxy-2-(propan-2-yl)benzene[3]
SMILES CCOC1=CC=C(Br)C(=C1)C(C)C[3]
Appearance Typically a liquid[4]
Boiling Point ~219 °C (Predicted for similar structures)[4]
Density ~1.315 g/cm³ (Predicted for similar structures)[4]

Safety and Handling: While a specific safety data sheet (SDS) for 4-Bromo-1-ethoxy-2-isopropylbenzene is not readily available, data from analogous brominated aromatic compounds suggest that it should be handled with care. It may cause skin and serious eye irritation.[4] It is also potentially harmful if swallowed. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[4] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

Synthesis of the Core Scaffold

The preparation of 4-Bromo-1-ethoxy-2-isopropylbenzene can be envisioned through a logical, multi-step sequence starting from commercially available precursors. A common and effective strategy involves the etherification of a substituted phenol followed by regioselective bromination, or vice versa. A plausible synthetic route is outlined below, based on established methodologies for similar structures.[6]

  • Alkylation/Etherification of 2-Isopropylphenol: The synthesis would likely commence with 2-isopropylphenol. This starting material is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the phenolic hydroxyl group, forming a phenoxide intermediate which then acts as a nucleophile to displace the halide from the ethylating agent, yielding 1-ethoxy-2-isopropylbenzene.

  • Regioselective Bromination: The subsequent step is the critical introduction of the bromine atom. The electronic properties of the ethoxy and isopropyl substituents direct the electrophilic aromatic substitution. The ethoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a weaker activating, ortho-, para-director. The para-position relative to the strongly directing ethoxy group is the most sterically accessible and electronically enriched site, leading to the desired product, 4-Bromo-1-ethoxy-2-isopropylbenzene. This reaction is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 4-Bromo-1-ethoxy-2-isopropylbenzene is primarily centered on the reactivity of the carbon-bromine (C-Br) bond. This bond serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds through a variety of modern synthetic methods.

Synthetic_Utility cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes start 4-Bromo-1-ethoxy-2-isopropylbenzene suzuki Suzuki-Miyaura Coupling start->suzuki [Pd], Base R-B(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base R₂NH grignard Grignard Formation start->grignard Mg⁰, Ether lithiation Lithium-Halogen Exchange start->lithiation n-BuLi, -78 °C biaryl Biaryls & Alkenylbenzenes (C-C Bond) suzuki->biaryl arylamine Aryl Amines (C-N Bond) buchwald->arylamine organomagnesium Organomagnesium Intermediate grignard->organomagnesium organolithium Organolithium Intermediate lithiation->organolithium

Caption: Synthetic utility of 4-Bromo-1-ethoxy-2-isopropylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation, and aryl bromides are excellent substrates for these transformations.[7]

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron species with an organohalide.[7] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[7] Subsequently, transmetalation occurs where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst, especially with sterically hindered substrates.[8]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol), the desired aryl- or vinylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and an aqueous solution (e.g., 4:1 dioxane/water).[8]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[9] This reaction is indispensable in drug discovery, as the aniline and its derivatives are prevalent pharmacophores.[10]

Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves the oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, t-BuXPhos) is crucial to promote the reductive elimination step and prevent side reactions.[11]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) or Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 mmol).[12][13]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.[11]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor for completion by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with a solvent like diethyl ether and filter through a pad of Celite to remove palladium residues.[12]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Formation of Organometallic Reagents

The C-Br bond can be transformed into a highly nucleophilic carbon center through the formation of Grignard or organolithium reagents. This conversion effectively reverses the polarity (umpolung) of the carbon atom, turning it from an electrophilic site into a powerful nucleophile.

Reacting 4-Bromo-1-ethoxy-2-isopropylbenzene with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) generates the corresponding Grignard reagent.[14][15] These organomagnesium compounds are potent nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16]

Causality in Protocol: The absolute requirement for anhydrous (perfectly dry) conditions is critical because Grignard reagents are strong bases and will readily react with even trace amounts of water, which would quench the reagent and form the corresponding hydrocarbon (1-ethoxy-2-isopropylbenzene).[15]

Generalized Experimental Protocol: Grignard Reaction with CO₂

  • Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas. Place magnesium turnings (1.2 mmol) and a magnetic stir bar in a two-necked flask fitted with a reflux condenser and a dropping funnel.

  • Reagent Preparation: Dissolve 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine. An exothermic reaction and the appearance of turbidity indicate formation of the Grignard reagent.[14]

  • Formation: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation.[15]

  • Reaction with Electrophile (CO₂): Cool the Grignard solution in an ice bath and pour it over crushed dry ice (solid CO₂). The Grignard reagent will add to the CO₂ to form a magnesium carboxylate salt.

  • Workup: After the excess dry ice has sublimated, carefully quench the reaction by adding dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the carboxylate to form the carboxylic acid and dissolves the remaining magnesium salts.[15]

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The resulting 4-ethoxy-2-isopropylbenzoic acid can be purified by recrystallization or chromatography.

For transformations requiring a more reactive nucleophile or for reactions at very low temperatures, an organolithium reagent can be generated via lithium-halogen exchange. This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[17]

Mechanistic Insight: This exchange reaction is generally very fast at low temperatures and is often more efficient than direct lithiation (deprotonation of an aromatic C-H bond).[17] The resulting aryllithium species is a highly reactive nucleophile that can be trapped with various electrophiles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under Argon charge 2. Charge flask with Ar-Br, Boronic Acid, Base, Catalyst setup->charge solvent 3. Add degassed solvent charge->solvent heat 4. Heat to 80-100 °C solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT, add H₂O monitor->cool Upon Completion extract 7. Extract with EtOAc cool->extract dry 8. Dry, filter, concentrate extract->dry purify 9. Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: A Versatile Tool for Chemical Innovation

4-Bromo-1-ethoxy-2-isopropylbenzene stands as a testament to the power of functionalized aromatic building blocks in modern organic synthesis. Its capacity to undergo a diverse array of high-yielding transformations—including palladium-catalyzed cross-couplings and the formation of potent organometallic nucleophiles—provides chemists with a reliable and versatile platform for the synthesis of complex target molecules. The principles and protocols detailed in this guide serve as a robust foundation for leveraging this compound's full potential, paving the way for innovations in drug discovery, materials science, and beyond.

References

  • Appchem. 4-Bromo-1-ethoxy-2-isopropylbenzene.
  • EvitaChem. Buy 1-(2-Bromoethoxy)-4-isopropylbenzene.
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  • ChemSpider Synthetic Pages.
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  • BenchChem. Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.
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Foundational

Investigating the electronic effects of the ethoxy and isopropyl groups in 4-bromobenzene derivatives

An In-Depth Technical Guide to the Electronic Effects of Ethoxy and Isopropyl Groups in 4-Bromobenzene Derivatives Executive Summary In the rational design of active pharmaceutical ingredients (APIs) and advanced materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Effects of Ethoxy and Isopropyl Groups in 4-Bromobenzene Derivatives

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs) and advanced materials, the precise tuning of aromatic electron density is paramount. The substitution pattern of a benzene ring dictates its reactivity, metabolic stability, and physicochemical properties. This whitepaper investigates the divergent electronic effects of the ethoxy (-OEt) and isopropyl (-iPr) groups when situated para to a bromine atom. By analyzing 1-bromo-4-ethoxybenzene and 1-bromo-4-isopropylbenzene, we provide a comprehensive framework for understanding how resonance (+M), hyperconjugation (+H), and inductive (±I) effects govern spectroscopic signatures and cross-coupling reactivity [1].

The Mechanistic Basis of Electronic Effects

To predict the behavior of 4-bromobenzene derivatives, one must deconstruct the specific electronic contributions of the para substituents. Both the ethoxy and isopropyl groups are net electron-donating, but they operate through fundamentally different quantum mechanical mechanisms.

The Ethoxy Group (-OEt): Resonance Dominance

The ethoxy group possesses an oxygen atom with two lone pairs of electrons directly adjacent to the aromatic π -system.

  • Resonance Effect (+M): The lone pairs delocalize into the aromatic ring, significantly increasing electron density at the ortho and para positions.

  • Inductive Effect (-I): The high electronegativity of oxygen exerts a localized electron-withdrawing pull through the σ -bonds.

  • Net Effect: The +M effect overwhelmingly dominates the -I effect. The Hammett constant ( σp​ ) for the ethoxy group is -0.25, indicating a strong net electron-donating character [1].

The Isopropyl Group (-iPr): Hyperconjugation and Induction

Unlike the ethoxy group, the isopropyl group lacks lone pairs. Its electron-donating capacity relies on σ -bond interactions.

  • Inductive Effect (+I): The alkyl chain weakly pushes electron density toward the sp2 hybridized aromatic carbon.

  • Hyperconjugation (+H): The single α -C-H bond aligns with the aromatic π -system, allowing for weak delocalization.

  • Net Effect: The isopropyl group is a weak electron donor, reflected by a Hammett constant ( σp​ ) of approximately -0.15 [1].

The Bromine Atom (-Br): The Reactive Anchor

In both derivatives, the bromine atom acts as the primary site for late-stage functionalization (e.g., Suzuki-Miyaura coupling). Bromine is inductively withdrawing (-I) but resonance donating (+M), with the -I effect dominating ( σp​ = +0.23) [1]. The electron density at the C-Br bond is directly modulated by the para substituent, dictating the activation energy required for oxidative addition.

ElectronicEffects Substituent para-Substituent Ethoxy Ethoxy (-OEt) +M >> -I σ_p = -0.25 Substituent->Ethoxy Isopropyl Isopropyl (-iPr) +I, +H σ_p = -0.15 Substituent->Isopropyl RingDensity1 High Ring Electron Density (Strong Shielding) Ethoxy->RingDensity1 RingDensity2 Moderate Ring Electron Density (Moderate Shielding) Isopropyl->RingDensity2 Reactivity1 Slower Pd(0) Oxidative Addition (Electron-Rich C-Br) RingDensity1->Reactivity1 Reactivity2 Faster Pd(0) Oxidative Addition (Less Electron-Rich C-Br) RingDensity2->Reactivity2

Logical flow of substituent electronic effects on Pd-catalyzed cross-coupling reactivity.

Spectroscopic Signatures: Validating Electron Density

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct, quantifiable readout of the electronic environment within these molecules. The chemical shifts ( δ ) of the aromatic protons are highly sensitive to the shielding effects induced by the para substituents.

Comparative NMR Analysis

In 1-bromo-4-ethoxybenzene, the strong +M effect of the oxygen atom pushes electron density onto the ortho carbons (relative to the -OEt group). This increased electron density shields the protons, driving their resonance upfield to 6.76 ppm [2].

Conversely, in 1-bromo-4-isopropylbenzene, the weaker +I and +H effects of the isopropyl group provide less shielding. The corresponding ortho protons resonate further downfield at 7.08 ppm [3]. The protons adjacent to the bromine atom are less affected by the para substituent, remaining relatively consistent across both molecules.

Table 1: Quantitative Comparison of Electronic and Spectroscopic Data

Property / Metric1-Bromo-4-ethoxybenzene1-Bromo-4-isopropylbenzene
Hammett Constant ( σp​ ) -0.25 [1]-0.15 [1]
Primary Electronic Effect Resonance (+M)Hyperconjugation (+H), Inductive (+I)
1 H NMR: Protons ortho to R group δ 6.76 ppm (d, J = 8.7 Hz) [2] δ 7.08 ppm (d, J = 8.2 Hz) [3]
1 H NMR: Protons ortho to Br δ 7.35 ppm (d, J = 8.7 Hz) [2] δ 7.40 ppm (d, J = 8.2 Hz) [3]
Relative C-Br Bond Polarity Lower (More electron-rich carbon)Higher (Less electron-rich carbon)

Reactivity Profiling: Suzuki-Miyaura Cross-Coupling Kinetics

In drug development, these bromobenzene derivatives are frequently subjected to palladium-catalyzed cross-coupling reactions. The electronic differences between -OEt and -iPr directly dictate the kinetics of the catalytic cycle, specifically the oxidative addition step.

Oxidative addition of Pd(0) into the C-Br bond requires the aromatic carbon to be electrophilic. Because the ethoxy group donates more electron density into the ring than the isopropyl group, the C-Br carbon in 1-bromo-4-ethoxybenzene is less electrophilic. Consequently, the activation energy barrier for oxidative addition is higher, resulting in slower reaction kinetics compared to 1-bromo-4-isopropylbenzene [4].

Understanding this causality allows chemists to rationally select ligands; electron-rich, sterically demanding phosphine ligands (e.g., XPhos or BrettPhos) are often required to accelerate the oxidative addition of the more recalcitrant 4-bromoethoxybenzene.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and kinetic sampling to verify data integrity in real-time.

Protocol A: High-Resolution 1 H NMR Electronic Profiling

Objective: Quantify the shielding effects of -OEt vs. -iPr groups.

  • Sample Preparation: Dissolve 15.0 mg of the bromobenzene derivative in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference).

  • Internal Validation Standard: Add 2.0 mg of 1,3,5-trimethoxybenzene to the NMR tube. Its distinct singlet at δ 6.08 ppm serves as an internal integration standard to verify concentration and shim quality.

  • Acquisition Parameters: Set the spectrometer to 400 MHz. Crucially, set the relaxation delay ( D1​ ) to 5 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, preventing integration errors caused by differential T1​ relaxation times.

  • Data Processing: Phase and baseline correct the spectrum manually. Calibrate the TMS peak to exactly 0.00 ppm. Extract the chemical shifts and coupling constants for the AB quartet systems of the para-substituted rings.

Protocol B: Kinetic Profiling of Oxidative Addition

Objective: Determine the relative rates of Pd-catalyzed cross-coupling.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc) 2​ (2 mol%), triphenylphosphine (4 mol%), phenylboronic acid (1.5 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Substrate & Standard Addition: Add 1.0 mmol of the bromobenzene derivative and 0.5 mmol of dodecane (internal standard for GC-MS) dissolved in 5 mL of anhydrous THF.

  • Initiation & Sampling: Heat the mixture to 65°C. At precise intervals (t = 5, 10, 20, 30, 60 mins), withdraw a 50 μ L aliquot using a micro-syringe.

  • Quenching (Self-Validation): Immediately inject the aliquot into a vial containing 0.5 mL of cold ethyl acetate and 0.5 mL of saturated aqueous NH 4​ Cl. Causality: The biphasic quench instantly halts the palladium catalysis and removes inorganic salts, ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Analyze the organic layer via GC-MS. Plot the ratio of the product peak area to the dodecane peak area over time to extract the pseudo-first-order rate constant ( kobs​ ).

KineticWorkflow Prep Glovebox Setup Pd Catalyst + Boronic Acid Initiate Add Substrate + Dodecane (Int. Std) Heat to 65°C Prep->Initiate Sample Time-Course Aliquot Sampling Initiate->Sample Quench Biphasic Quench (EtOAc / NH4Cl) Sample->Quench Analyze GC-MS Analysis Extract k_obs Quench->Analyze

Self-validating experimental workflow for kinetic profiling of cross-coupling reactions.

References

  • Hammett Equation and Substituent Constants. Wikipedia, The Free Encyclopedia. Retrieved April 1, 2026, from [Link]

  • PubChem, National Institutes of Health. (2025). 1-Bromo-4-isopropylbenzene Compound Summary. Retrieved April 1, 2026, from [Link]

  • Pölloth, B., et al. (2018). Size-Induced Rate Accelerations in Organocatalysis. Ludwig-Maximilians-Universität München. Retrieved April 1, 2026, from [Link]

Exploratory

Advanced Synthetic Strategies for Novel Heterocycles Derived from 4-Bromo-1-ethoxy-2-isopropylbenzene

Executive Summary The synthesis of novel heterocyclic frameworks is a cornerstone of modern drug discovery. The starting material, 4-Bromo-1-ethoxy-2-isopropylbenzene , presents a highly versatile, lipophilic pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of novel heterocyclic frameworks is a cornerstone of modern drug discovery. The starting material, 4-Bromo-1-ethoxy-2-isopropylbenzene , presents a highly versatile, lipophilic pharmacophore. The 1-ethoxy-2-isopropylphenyl moiety is sterically defined and electron-rich, making it an excellent candidate for fitting into hydrophobic binding pockets of target proteins (e.g., kinases or GPCRs).

This technical guide outlines two robust, field-proven synthetic pathways to convert this aryl bromide into diverse heterocyclic libraries:

  • Late-Stage Heteroarylation: Utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling to append pre-formed heterocycles.

  • De Novo Heterocycle Synthesis: Employing a copper-free Sonogashira coupling followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to construct 1,4-disubstituted 1,2,3-triazoles.

Chemical Profiling & Mechanistic Rationale

Before executing synthetic protocols, one must analyze the electronic and steric environment of the substrate to ensure a self-validating experimental design.

  • Electronic Effects: The ethoxy group at position 1 is para to the bromine atom at position 4. Through resonance, the oxygen atom donates electron density into the aromatic ring. This electron-rich nature slightly deactivates the C-Br bond toward the initial oxidative addition of Pd(0). To overcome this thermodynamic barrier, highly electron-rich and bulky dialkylbiaryl phosphine ligands (such as XPhos) are required.

  • Steric Effects: The isopropyl group at position 2 is meta to the bromine. Therefore, the C-Br bond is relatively unhindered, allowing for excellent catalytic turnover without the need for extreme heating.

Workflow SM 4-Bromo-1-ethoxy- 2-isopropylbenzene SMC Pathway A: Suzuki-Miyaura Coupling SM->SMC Pd Catalyst Boronic Acid Sono Pathway B: Cu-Free Sonogashira SM->Sono Pd Catalyst, Base TMS-Acetylene Biaryl Novel Biaryl Heterocycle (e.g., Pyridine) SMC->Biaryl Alkyne Terminal Alkyne Intermediate Sono->Alkyne TBAF Deprotection CuAAC CuAAC (Click Chemistry) Alkyne->CuAAC Organic Azide Cu(I) Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole

Caption: Divergent synthetic workflow for generating novel heterocycles.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) is arguably the most versatile method to construct C–C bonds in medicinal chemistry[1]. By reacting 4-Bromo-1-ethoxy-2-isopropylbenzene with various heterocyclic boronic acids (e.g., 3-pyridylboronic acid), researchers can rapidly generate heterobiaryl libraries.

Optimization Data

To establish a self-validating system, catalyst and ligand selections were optimized to account for the electron-rich nature of the aryl bromide.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)Toluene/H2O9042%
2Pd(dppf)Cl2 (5%)NoneK2CO3 (2.0)Dioxane/H2O9068%
3Pd2(dba)3 (2%)SPhos (8%)K3PO4 (2.0)Dioxane/H2O9085%
4 Pd2(dba)3 (2%) XPhos (8%) K3PO4 (2.0) Dioxane/H2O 90 94%

Analysis: Entry 4 provides the optimal yield. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and prevents catalyst deactivation, which is critical when coupling electron-rich aryl bromides.

Step-by-Step Protocol: Synthesis of 3-(4-ethoxy-3-isopropylphenyl)pyridine
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol, 1.0 equiv), 3-pyridylboronic acid (1.5 mmol, 1.5 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl heterocycle.

Pathway B: De Novo Triazole Synthesis via Sonogashira & CuAAC

When pre-formed heterocycles do not yield the desired pharmacological profile, building a heterocycle de novo is required. The 1,2,3-triazole ring is a highly sought-after bioisostere for amide bonds, possessing significant physicochemical characteristics that increase the stability and effectiveness of drug candidates[2].

This pathway utilizes a copper-free Sonogashira coupling to install a terminal alkyne, followed by Click chemistry (CuAAC).

The Logic of Copper-Free Sonogashira

Traditional Sonogashira couplings use a Cu(I) co-catalyst. However, in the presence of oxygen or under prolonged heating (often required for electron-rich aryl bromides), the Cu(I) acetylide intermediate can undergo oxidative homocoupling (Glaser coupling), severely reducing the yield of the desired product[3]. A copper-free protocol utilizing an amine base (like DBU) to deprotonate the alkyne directly bypasses this side reaction[4][5].

CatalyticCycle Pd0 Pd(0)L2 PdII_Ox Pd(II)(Ar)(Br)L2 Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Trans Pd(II)(Ar)(C≡CR)L2 PdII_Ox->PdII_Trans Alkyne Coordination & Deprotonation (Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-C≡C-R Product PdII_Trans->Product Yields

Caption: Catalytic cycle of the copper-free Sonogashira cross-coupling reaction.

Step-by-Step Protocol: Copper-Free Sonogashira & Deprotection
  • Coupling: To a degassed solution of 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol) in anhydrous THF (5 mL), add Ethynyltrimethylsilane (TMSA) (1.5 mmol), Pd(OAc)2 (5 mol%), Tri(p-tolyl)phosphine (10 mol%), and DBU (2.0 mmol).

  • Heating: Stir the mixture at 80 °C for 8 hours under Argon.

  • Filtration: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate.

  • Deprotection: Dissolve the crude TMS-alkyne in THF (5 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with DCM, dry, and purify via silica gel to yield 4-ethynyl-1-ethoxy-2-isopropylbenzene.

Step-by-Step Protocol: CuAAC (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a bioorthogonal reaction of widespread utility throughout medicinal chemistry, accelerating reaction rates up to 10 million times compared to uncatalyzed variants[6][7].

  • Reaction Setup: In a 20 mL vial, dissolve 4-ethynyl-1-ethoxy-2-isopropylbenzene (0.5 mmol, 1.0 equiv) and an organic azide (e.g., benzyl azide, 0.55 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Catalyst Generation: Add Sodium Ascorbate (0.1 mmol, 20 mol%) followed by Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 mmol, 10 mol%). Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Stirring: Stir vigorously at room temperature for 12 hours. The highly selective reaction will form exclusively the 1,4-disubstituted 1,2,3-triazole[2].

  • Workup: Dilute with ice-cold water (10 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.

Table 2: Yields for CuAAC Triazole Derivatives

Alkyne SubstrateAzide PartnerReaction TimeRegioselectivityIsolated Yield
4-ethynyl-1-ethoxy-2-isopropylbenzeneBenzyl azide8 h>99% (1,4-isomer)92%
4-ethynyl-1-ethoxy-2-isopropylbenzene4-Azidopyridine12 h>99% (1,4-isomer)87%
4-ethynyl-1-ethoxy-2-isopropylbenzenePhenyl azide10 h>99% (1,4-isomer)89%

Conclusion

The transformation of 4-Bromo-1-ethoxy-2-isopropylbenzene into complex heterocyclic scaffolds requires a nuanced understanding of transition-metal catalysis. By utilizing bulky phosphine ligands in Suzuki-Miyaura couplings, researchers can overcome the electron-rich nature of the substrate. Alternatively, employing a copper-free Sonogashira protocol prevents deleterious homocoupling, paving the way for highly efficient CuAAC click chemistry. Both methodologies provide self-validating, high-yielding routes to expand the chemical space available for modern drug discovery.

References

  • Verma, S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. Available at:[Link]

  • Kaur, T., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed (Expert Opinion on Drug Discovery). Available at:[Link]

  • Organic Synthesis. Sonogashira Coupling. Available at: [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. Available at:[Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Available at:[Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at:[Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available at:[Link]

  • Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at:[Link]

  • Loughborough University. Recent advances/contributions in the Suzuki–Miyaura reaction. Available at:[Link]

  • Organic Letters. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Available at:[Link]

  • Kyushu University. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Free Sonogashira Cross-Coupling of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene with Terminal Alkynes

Executive Summary The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, the coupling of highly electron-rich aryl bromides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, the coupling of highly electron-rich aryl bromides, such as 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (CAS: 24591-35-3) , presents significant synthetic challenges. This application note details a highly optimized, copper-free catalytic protocol utilizing a Buchwald-type palladium-phosphine system (Pd(OAc)₂/XPhos) to overcome the inherent electronic deactivation of this specific substrate, ensuring high yields while completely suppressing alkyne homocoupling.

Mechanistic Insights & Substrate Analysis

To design a successful protocol, one must first deconstruct the stereoelectronic environment of the substrate [1].

  • Electronic Deactivation (The Primary Challenge): In 4-bromo-1-ethoxy-2-(propan-2-yl)benzene, the strongly electron-donating ethoxy (-OCH₂CH₃) group is positioned para to the reactive C-Br bond. Through resonance, the ethoxy group donates significant electron density into the aromatic ring, strengthening the C-Br bond. This drastically increases the activation energy required for the Palladium(0) catalyst to undergo oxidative addition—the rate-determining step in this catalytic cycle [1, 3].

  • Steric Environment: The isopropyl group is positioned meta to the C-Br bond. Because it is not ortho to the reactive site, it imparts minimal steric hindrance to the approaching palladium complex, meaning the challenge is almost entirely electronic rather than steric [1].

  • The Copper-Free Imperative: In standard Pd/Cu co-catalyzed Sonogashira reactions, the copper co-catalyst rapidly forms a copper acetylide with the terminal alkyne. Because the oxidative addition of our electron-rich aryl bromide is sluggish, the copper acetylide accumulates in the reaction mixture. This accumulation inevitably leads to oxidative dimerization of the alkyne (Glaser homocoupling), consuming the alkyne and ruining the reaction yield. By omitting copper and utilizing an electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos, we accelerate the oxidative addition step and facilitate direct transmetalation from the alkyne, bypassing the Glaser pathway entirely [3, 4, 5].

G Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Complex [Ar-Pd(II)(XPhos)-Br] (Rate-Determining Step) Pd0->OxAdd 4-Bromo-1-ethoxy-2-isopropylbenzene (Sluggish due to p-Ethoxy) TransMet Alkyne Coordination & Deprotonation [Ar-Pd(II)(XPhos)-C≡C-R] OxAdd->TransMet Terminal Alkyne + Base (- Base•HBr) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Direct Transmetalation (No Cu Acetylide) RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the copper-free Sonogashira coupling highlighting the slow OA step.

Catalytic System Rationale

To force the oxidative addition of the deactivated C-Br bond, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Electronic Enrichment: The dicyclohexylphosphine moiety is highly electron-rich, which increases the electron density at the palladium center, making it far more nucleophilic and capable of inserting into the strong C-Br bond[4].

  • Steric Bulk for Reductive Elimination: The bulky triisopropylbiphenyl backbone forces the intermediate species into a conformation that accelerates the final reductive elimination step, releasing the product and preventing catalyst trapping [1, 2].

  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is utilized as a stable, easily handled Pd(II) source that is rapidly reduced in situ to the active Pd(0) species by the phosphine ligand and the amine base [4].

Quantitative Data: Catalyst System Comparison

The table below summarizes the optimization data, demonstrating why traditional systems fail for this specific electron-rich substrate and validating the chosen protocol[1, 4, 5].

Catalytic SystemCo-CatalystBaseTime (h)Conversion (%)Major Byproduct
PdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)Et₃N2435%1,4-Diphenylbuta-1,3-diyne (Glaser)
Pd(PPh₃)₄ (5 mol%)NoneCs₂CO₃2415%Unreacted starting material
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) None Cs₂CO₃ 12 >95% Trace (<2%)

Experimental Protocol (1.0 mmol Scale)

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Reagents Required
  • Aryl Bromide: 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (243.1 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (122.6 mg, 132 µL, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (651.6 mg, 2.0 mmol)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) (5.0 mL)

Step-by-Step Methodology
  • Reagent Preparation & Inert Atmosphere Setup:

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Seal the tube with a rubber septum and subject the flask to three cycles of vacuum evacuation and argon backfilling. (Causality: Pd(0) is highly sensitive to oxidation. Removing atmospheric oxygen prevents catalyst deactivation and unwanted alkyne oxidation).

  • Solvent and Substrate Addition:

    • Via syringe, add 5.0 mL of anhydrous, degassed Acetonitrile to the Schlenk tube.

    • Add 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene and Phenylacetylene via syringe.

  • Active Catalyst Generation (Validation Checkpoint 1):

    • Place the Schlenk tube in a pre-heated oil bath at 80 °C.

    • Self-Validation: Within 10–15 minutes of heating, observe the reaction mixture. The suspension will transition from a pale yellow to a deep red/brown homogeneous solution. This color shift visually confirms the successful in situ reduction of Pd(II) to the active Pd(0)-XPhos species.

  • Reaction Monitoring (Validation Checkpoint 2):

    • Stir the reaction at 80 °C for 12 hours.

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a small plug of silica, and analyze via GC-MS. The disappearance of the starting material peak (m/z 242/244) and the emergence of the product peak (m/z 264) confirms successful conversion. The absence of a peak at m/z 202 confirms the suppression of the Glaser homocoupling byproduct.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of deionized water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (typically 95:5) to isolate the pure coupled product.

Workflow Step1 Reagent Prep Weigh Pd(OAc)2, XPhos, Ar-Br, & Base Step2 Degassing Argon Sparging (Crucial for Pd(0)) Step1->Step2 Step3 Reaction Heat at 80 °C Monitor via GC-MS Step2->Step3 Step4 Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the copper-free Sonogashira cross-coupling.

References

  • Schilz, M., & Plenio, H. (2012). "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." The Journal of Organic Chemistry, 77(6), 2798–2807.[Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters, 10(17), 3793-3796.[Link]

  • Universidad de Alicante. "Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides."[Link]

  • Caporale, A., et al. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393.[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

Executive Summary The functionalization of highly substituted, electron-rich aryl halides is a persistent challenge in organic synthesis and medicinal chemistry. 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (CAS: 24591-35-3)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted, electron-rich aryl halides is a persistent challenge in organic synthesis and medicinal chemistry. 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (CAS: 24591-35-3)[1] is a highly versatile electrophilic building block. However, its unique electronic topology requires precise catalyst design to achieve high-yielding carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations. This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this substrate, detailing the mechanistic causality behind ligand selection, in-process controls, and reaction optimization.

Mechanistic Rationale & Substrate Profiling

To design an effective catalytic system, one must first deconstruct the electronic and steric environment of the substrate.

  • Electronic Profile (The Primary Challenge): The ethoxy group at the C1 position acts as a strong π -donor (+M effect). Because the bromine atom is located at the C4 position, it sits exactly para to the ethoxy group. This resonance donates significant electron density into the C–Br bond, strengthening it and making the initial oxidative addition of Pd(0) kinetically sluggish[2].

  • Steric Profile (The Secondary Factor): The bulky isopropyl group is located at C2, which is meta to the bromine atom. The positions adjacent to the bromine (C3 and C5) are occupied only by hydrogen atoms. Therefore, the C–Br bond is sterically accessible.

Causality in Catalyst Selection

Because the substrate is electronically deactivated but sterically unhindered at the reaction site, standard first-generation catalysts like Pd(PPh3​)4​ fail, often stalling at the oxidative addition step or leading to protodehalogenation.

To overcome this, dialkylbiaryl phosphine ligands (Buchwald ligands) are strictly required[2].

  • For Suzuki-Miyaura (C–C): XPhos is optimal. Its highly electron-rich dicyclohexylphosphine moiety forces electron density onto the palladium center, accelerating the difficult oxidative addition.

  • For Buchwald-Hartwig (C–N): RuPhos or BrettPhos are selected. While oxidative addition remains challenging, the rate-limiting step in C–N coupling is often reductive elimination. The extreme steric bulk of the biaryl backbone in these ligands compresses the C–Pd–N bond angle, thermodynamically driving the reductive elimination and preventing off-target β -hydride elimination[3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Requires e⁻-rich Ligand Pd0->OA 4-Bromo-1-ethoxy- 2-isopropylbenzene PdII_ArBr Ar-Pd(II)-Br L Intermediate OA->PdII_ArBr TM Transmetalation / Amine Binding PdII_ArBr->TM Boronic Acid / Amine PdII_ArNu Ar-Pd(II)-Nu L Intermediate TM->PdII_ArNu Base / Byproducts RE Reductive Elimination Driven by Steric Bulk PdII_ArNu->RE RE->Pd0 Regenerate L-Pd(0) Product Cross-Coupled Product RE->Product Product Release

Caption: Pd-Catalyzed Cycle: Oxidative addition is rate-limiting for electron-rich 4-bromo-1-ethoxy-2-isopropylbenzene.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. Every critical step includes an observable metric to ensure process integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a third-generation (G3) palladacycle precatalyst to avoid the inhibitory effects of dibenzylideneacetone (dba) ligands found in Pd2​(dba)3​ , which can trap the active Pd(0) species.

Reagents:

  • 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • XPhos Ligand (2.0 mol%)

  • K3​PO4​ (Aq. 0.5 M, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, XPhos Pd G3, and XPhos.

  • Degassing (Critical Causality): Add 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles. Why? Electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O2​ , forming inactive phosphine oxides.

  • Base Addition: Add the aqueous K3​PO4​ solution (previously sparged with argon for 30 minutes) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under rigorous stirring (1000 rpm) for 4–6 hours.

  • In-Process Control (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze.

    • Validation Check: Look for the disappearance of the Ar-Br mass. If a peak corresponding to m/z 164 (1-ethoxy-2-isopropylbenzene) is observed, premature protodehalogenation has occurred, indicating that transmetalation is too slow. If so, increase the equivalents of boronic acid or switch to a stronger base like Cs2​CO3​ .

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Reagents:

  • 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv)

  • Pd(OAc)2​ (2.0 mol%)

  • RuPhos (4.0 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine all solid reagents in a sealed vial. Why? NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the starting halide.

  • Solvent Addition: Add anhydrous, degassed toluene and the secondary amine.

  • Reaction: Heat to 100 °C for 12 hours.

  • In-Process Control (GC-MS):

    • Validation Check: If the reaction stalls at 50% conversion, the active catalyst has likely precipitated as Pd black. This occurs if the reductive elimination is too slow. If observed, verify the structural bulk of the amine; highly hindered amines may require switching the ligand from RuPhos to BrettPhos[3].

Workflow Prep Reagent Prep & Degassing Reaction Catalytic Reaction (80-100 °C) Prep->Reaction Monitoring In-Process Control (LC-MS / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Conversion Quench Aqueous Quench & Extraction Monitoring->Quench Complete (>95%) Purification Flash Chromatography Quench->Purification Validation Product Validation (NMR / HRMS) Purification->Validation

Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling reactions.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, highlighting the causality behind the yield variations.

EntryPre-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ (5.0)None K2​CO3​ Toluene100<10%Trace product; PPh3​ is insufficiently electron-rich to drive oxidative addition into the deactivated C–Br bond.
2 Pd2​(dba)3​ (2.0)XPhos (4.0) K3​PO4​ Dioxane/ H2​O 10065%Moderate yield; dba ligands compete with XPhos for Pd coordination, partially inhibiting the active L-Pd(0) species.
3 Pd(OAc)2​ (2.0)SPhos (4.0) K3​PO4​ Dioxane/ H2​O 8078%Good yield; SPhos provides sufficient electron density, but lacks the extreme steric profile of XPhos to fully stabilize the intermediate.
4 XPhos Pd G3 (2.0) XPhos (2.0) K3​PO4​ Dioxane/ H2​O 80 94% Optimal; G3 precatalyst rapidly generates a 1:1 L-Pd(0) active species without inhibitory dba, overcoming electronic deactivation [2].

Sources

Method

Application Notes &amp; Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors Utilizing a 4-Bromo-1-ethoxy-2-isopropylbenzene Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[4][5][6] This guide provides a comprehensive technical overview and detailed protocols for the synthesis and evaluation of a novel library of kinase inhibitors based on a versatile 4-Bromo-1-ethoxy-2-isopropylbenzene scaffold. We will explore the strategic rationale for scaffold selection, detail robust synthetic methodologies for diversification via palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols for biochemical screening to identify potent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline with novel chemical entities targeting the human kinome.

Introduction: The Rationale for Scaffold-Based Kinase Inhibitor Design

The vast majority of clinically approved kinase inhibitors target the highly conserved ATP-binding pocket.[2][5][7] To achieve selectivity and desired pharmacological properties, inhibitor design often relies on a "scaffold-and-decorate" approach. A core scaffold is chosen to anchor the molecule in the ATP pocket, typically by forming key hydrogen bonds with the kinase "hinge" region, while peripheral substituents are modified to exploit adjacent hydrophobic pockets and solvent-exposed regions.[7][8][9]

The 4-Bromo-1-ethoxy-2-isopropylbenzene scaffold was selected for several strategic reasons:

  • Orthogonal Functionalization: The aryl bromide serves as a versatile handle for established and highly reliable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[10][11] This allows for the controlled and independent introduction of diverse chemical moieties.

  • Modulation of Physicochemical Properties: The ethoxy and isopropyl groups provide a degree of lipophilicity and three-dimensional shape. The isopropyl group, positioned ortho to the reactive bromide, can influence the dihedral angle of coupled aromatic rings, potentially enabling access to unique conformational spaces within the kinase active site.

  • Metabolic Stability: The alkyl substituents can block potential sites of metabolic oxidation, a common challenge in drug development.

This guide will demonstrate how to leverage this scaffold to rapidly generate a library of diverse potential kinase inhibitors.

Overall Synthetic and Evaluation Workflow

The process of discovering novel kinase inhibitors from the selected scaffold follows a logical and iterative workflow. This involves the chemical synthesis of a focused library of compounds, followed by purification and characterization, and finally, biological evaluation to determine inhibitory potency and guide the next design cycle.

G cluster_synthesis Part 1: Chemical Synthesis cluster_biology Part 2: Biological Evaluation cluster_optimization Part 3: Lead Optimization start Scaffold: 4-Bromo-1-ethoxy-2-isopropylbenzene suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amines / N-Heterocycles library Compound Library (Purification & Characterization) suzuki->library buchwald->library assay Primary Kinase Inhibition Assay (IC50) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar hit Identification of 'Hit' Compounds sar->hit design Design of Next-Gen Analogs hit->design design->start Iterative Synthesis

Figure 1: High-level workflow for inhibitor synthesis and evaluation.

Synthetic Protocols: Diversification of the Core Scaffold

The aryl bromide of the 4-Bromo-1-ethoxy-2-isopropylbenzene scaffold is the key functional group for diversification. We present generalized, robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful methods in modern medicinal chemistry.[10][11][12]

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl and heteroaryl groups, which are common features of kinase inhibitors that can interact with the adenine region of the ATP-binding site.[13][14]

Scientist's Note: The choice of palladium catalyst, ligand, and base is crucial for success, especially with sterically hindered substrates.[13] A pre-catalyst is often preferred for reproducibility. The base is required to activate the boronic acid for transmetalation.[11]

Materials:

  • 4-Bromo-1-ethoxy-2-isopropylbenzene

  • Desired aryl- or heteroaryl-boronic acid or boronate ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol, 1.0 equiv).

  • Add the boronic acid/ester (1.2 mmol, 1.2 equiv).

  • Add K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the vessel with a septum, then evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Stir vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction facilitates the coupling of amines or N-heterocycles, introducing crucial hydrogen bond donors and acceptors that can interact with the kinase hinge region.[10][15]

Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is essential.[15][16] Modern, bulky electron-rich phosphine ligands (e.g., biarylphosphines) are critical for achieving high efficiency.[17]

Materials:

  • 4-Bromo-1-ethoxy-2-isopropylbenzene

  • Desired primary/secondary amine or N-heterocycle

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a rigorously dried Schlenk tube or reaction vial, add NaOtBu (1.4 mmol, 1.4 equiv).

  • Add the amine or N-heterocycle (1.2 mmol, 1.2 equiv).

  • Add Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL).

  • Add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 mmol, 1.0 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir vigorously and monitor by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the residue by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold Scaffold reagents_suzuki Aryl-B(OH)₂ Pd(dppf)Cl₂ K₂CO₃ Scaffold->reagents_suzuki reagents_buchwald R₂NH Pd₂(dba)₃ / Ligand NaOtBu Scaffold->reagents_buchwald product_suzuki C-C Coupled Product reagents_suzuki->product_suzuki product_buchwald C-N Coupled Product reagents_buchwald->product_buchwald

Figure 2: Key diversification reactions for the scaffold.

Hypothetical Library and Characterization Data

Using the protocols above, a small, focused library can be generated to probe the structure-activity relationship (SAR).

Cmpd IDR-Group (Coupling Partner)Coupling RxnYield (%)Purity (LC-MS, 254 nm)
GSI-001 Phenylboronic AcidSuzuki85>98%
GSI-002 Pyridin-4-ylboronic AcidSuzuki72>99%
GSI-003 AnilineBuchwald65>97%
GSI-004 1H-IndazoleBuchwald58>98%

Biological Evaluation: Kinase Inhibition Assay

To assess the inhibitory activity of the synthesized compounds, a robust and sensitive kinase assay is required. We describe a generalized protocol for an in vitro fluorescence-based assay, which is a common format for primary screening.[18][19] We will use Polo-like kinase 4 (PLK4), a serine/threonine kinase implicated in cancer, as our example target.[20]

Protocol: In Vitro TR-FRET Kinase Assay (e.g., LanthaScreen®)

Scientist's Note: It is critical to run kinase inhibition assays at an ATP concentration close to its Michaelis-Menten constant (Km).[19] This ensures that the measured IC₅₀ values are comparable and reflect competitive inhibition. Always include a potent, known inhibitor as a positive control (e.g., CFI-400945 for PLK4) and a vehicle (DMSO) as a negative control.[20]

Materials:

  • Recombinant human PLK4 enzyme

  • Fluorescein-labeled peptide substrate

  • Terbium-labeled phosphospecific antibody

  • ATP (Adenosine triphosphate)

  • Test compounds (GSI-001 to GSI-004) dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for positive (known inhibitor) and negative (DMSO only) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase buffer containing the PLK4 enzyme and the fluorescein-labeled substrate at 2x the final desired concentration. Dispense this mix into all wells containing the compounds.

  • Initiate Reaction: Prepare a 2x solution of ATP in kinase buffer. Add this solution to all wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes), determined by enzyme linearity experiments.

  • Stop and Detect: Add a solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Terbium-labeled antibody.

  • Incubation & Reading: Incubate the plate for 30-60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio. Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (positive control) wells. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dispense serially diluted compounds (in DMSO) into plate B 2. Add Kinase + Substrate (Fluorescein-labeled) A->B C 3. Add ATP to initiate reaction B->C D Incubate (e.g., 60 min) C->D E 4. Add EDTA + Antibody (Terbium-labeled) D->E F Incubate (e.g., 30 min) E->F G 5. Read Plate (TR-FRET Signal) F->G H H G->H 6. Calculate IC₅₀

Figure 3: Workflow for a TR-FRET kinase inhibition assay.

Interpreting Results: A Primer on Structure-Activity Relationships (SAR)

The goal of the initial screen is to establish an SAR, which correlates changes in chemical structure with changes in biological activity.[21][22]

Hypothetical Biological Data:

Cmpd IDR-GroupPLK4 IC₅₀ (nM)
GSI-001 Phenyl5,600
GSI-002 4-Pyridyl850
GSI-003 Phenylamino>10,000
GSI-004 Indazolyl45

SAR Interpretation:

  • GSI-001 vs. GSI-002: The replacement of a phenyl ring with a 4-pyridyl ring resulted in a significant increase in potency. This strongly suggests that the nitrogen atom in the pyridine ring is forming a crucial hydrogen bond with a residue in the kinase active site, likely the hinge region. This is a classic interaction for ATP-competitive inhibitors.[7]

  • GSI-003 vs. GSI-004: Simple C-N bond formation to an aniline (GSI-003) was not tolerated. However, coupling to a rigid, planar N-heterocycle like indazole (GSI-004) resulted in the most potent compound in the series. Indazole is a known "privileged" scaffold in kinase inhibitor design and is adept at forming hinge-binding interactions.[20]

Conclusion and Future Directions

This guide has detailed a robust and efficient workflow for the synthesis and evaluation of novel kinase inhibitors based on the 4-Bromo-1-ethoxy-2-isopropylbenzene scaffold. By employing powerful palladium-catalyzed cross-coupling reactions, this scaffold can be readily diversified to generate libraries of potential inhibitors. The subsequent biological evaluation and SAR analysis provide a clear path from initial scaffold to promising hit compounds. The hit compound, GSI-004, serves as an excellent starting point for a lead optimization program, which would involve further chemical modification to improve potency, selectivity against other kinases, and cell-based activity.

References

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). Vertex AI Search.
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025).
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2021).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC - NIH.
  • An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors. (n.d.). Benchchem.
  • What are the common methods available to detect kinase activities?. (2023).
  • Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (2022). Taylor & Francis Online.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022).
  • Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis Online.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega.
  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (n.d.).
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
  • Structure-activity relationships study of mTOR kinase inhibition. (2016). OTT - Dove Medical Press.
  • In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • Buchwald–Hartwig amin
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC - NIH.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene. (n.d.). Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Suzuki coupling of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene .

Rather than providing a generic protocol, this guide deconstructs the causality behind reaction failures with this specific substrate and provides self-validating methodologies to ensure reproducible biaryl synthesis.

Part 1: Diagnostic Overview – The "Steric vs. Electronic" Illusion

When researchers encounter low yields coupling 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, the immediate assumption is often that the bulky ethoxy and isopropyl groups are causing severe steric hindrance. However, a structural analysis reveals a different primary culprit:

  • Electronic Deactivation (The True Bottleneck): The bromo group is located at the C4 position. The ethoxy group at C1 is para to the bromide, and its oxygen lone pairs strongly donate electron density into the aromatic ring via resonance. This significantly strengthens the C4–Br bond, creating an exceptionally electron-rich electrophile. This high electron density drastically raises the activation energy required for the initial oxidative addition of Palladium 1.

  • Partner Sterics (The Secondary Bottleneck): Because the C4 position is flanked by small protons at C3 and C5, local steric hindrance at the C–Br bond is actually minimal. True steric hindrance only emerges during the transmetalation and reductive elimination steps if you are coupling this substrate with a bulky, ortho-substituted boronic acid 2.

To overcome this dual challenge, we must abandon standard 14-electron Pd(0) catalysts (like Pd(PPh3)4) and utilize highly active, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) that form reactive 12-electron L1​Pd(0) species.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst (e.g., from XPhos Pd G3) OxAdd Oxidative Addition (Slow due to EDG on Ar-Br) Pd0->OxAdd + 4-Bromo-1-ethoxy- 2-isopropylbenzene TransMet Transmetalation (Hindered by Ortho-Substituents) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle highlighting electronic and steric bottlenecks in the Suzuki coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at <20% conversion when using standard Pd(PPh3​)4​ or PdCl2​(dppf) . Why? A1: These classical catalysts form 14-electron complexes that lack the electron-richness required to insert into the deactivated, electron-rich C4–Br bond of your substrate. You must switch to a ligand like XPhos or SPhos . These bulky ligands enforce a monoligated 12-electron L1​Pd(0) state, which is highly reactive toward oxidative addition, while their steric bulk actively forces the final biaryl product out during reductive elimination 1.

Q2: I am coupling with a bulky ortho-substituted boronic acid, but I observe significant protodeboronation (deborylation) instead of the cross-coupled product. How do I fix this? A2: Protodeboronation occurs when the transmetalation step is too slow (due to steric clash) or the temperature is too high. To outcompete this side reaction, you need a catalyst that activates instantly at room temperature. Use a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts activate rapidly under mild basic conditions, allowing you to run the reaction at 40 °C instead of 80–100 °C, preserving your unstable boronic acid .

Q3: Can I use Na2​CO3​ as my base? A3: For highly hindered couplings, aqueous K3​PO4​ is vastly superior. The phosphate ion is highly effective at facilitating the formation of the reactive boronate complex required for transmetalation without requiring the high temperatures that degrade the catalyst.

Part 3: Quantitative Catalyst Selection Data

To optimize your workflow, refer to the following causality matrix comparing catalyst systems for this specific electron-rich substrate.

Ligand / Catalyst SystemActive Pd SpeciesOxidative Addition Rate (for EDG-Aryl Bromides)Steric Tolerance (Transmetalation)Recommended Use Case
Pd(PPh3​)4​ 14-electron L2​Pd(0) Very SlowPoorUnhindered, electron-deficient substrates. Not recommended here.
PdCl2​(dppf) 14-electron L2​Pd(0) ModerateModerateStandard pharmaceutical library synthesis 3.
Pd2​(dba)3​
  • SPhos
12-electron L1​Pd(0) FastHighGood for moderately hindered boronic acids. Requires heating to activate.
XPhos Pd G3 12-electron L1​Pd(0) Extremely Fast Excellent Optimal. Rapid activation at RT; ideal for highly hindered/unstable partners .

Part 4: Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to ensure rapid oxidative addition into the electron-rich C–Br bond and to force reductive elimination even if the boronic acid partner is sterically hindered.

Materials Required:

  • 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol)

  • Sterically hindered Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • K3​PO4​ (0.5 M aqueous solution, 3.0 equiv)

  • THF (Anhydrous, rigorously degassed)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid and XPhos Pd G3. (Note: If the aryl bromide is a solid, add it now. If it is an oil, it will be added in Step 3).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen is fatal to the L1​Pd(0) active species.

  • Solvent & Substrate Addition: Via syringe, add 4.0 mL of degassed THF, followed by the 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (if liquid).

  • Catalyst Activation (Self-Validation Check): Add 6.0 mL of the degassed 0.5 M aqueous K3​PO4​ solution via syringe.

    • Validation Cue: Observe the reaction mixture. Within 5 minutes, the solution should transition from a pale yellow to a deep red/brown. This color shift confirms the successful deprotonation of the precatalyst and the generation of the active 12-electron Pd(0) species. If the solution turns black and precipitates, the catalyst has crashed out (likely due to oxygen ingress).

  • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C. The high activity of the G3 precatalyst allows for this mild temperature, preventing protodeboronation of the partner.

  • In-Process Monitoring: After 2 hours, sample the organic layer. Quench into EtOAc/Water, and analyze the organic phase via LC-MS or GC-MS. Look for the disappearance of the aryl bromide mass.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash with brine, dry over MgSO4​ , and concentrate for column chromatography.

ExpWorkflow Prep 1. Reagent Prep Weigh Ar-Br, Boronic Acid, Base, & XPhos Pd G3 Degas 2. Degassing Evacuate/Backfill Schlenk Flask (3x with Argon) Prep->Degas Solvent 3. Solvent Addition Add degassed THF & Base via syringe Degas->Solvent React 4. Reaction Stir at 40°C for 2-4 hrs (Watch for red/brown color) Solvent->React Workup 5. Workup Filter through Celite, Extract & Purify React->Workup

Step-by-step Schlenk line workflow for air-sensitive Suzuki-Miyaura cross-coupling.

Part 5: References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews, ACS Publications URL:[Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Optimizing catalyst and ligand for Buchwald-Hartwig amination of 4-Bromo-1-ethoxy-2-isopropylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the specific challenges of cross-coupli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the specific challenges of cross-coupling 4-Bromo-1-ethoxy-2-isopropylbenzene . This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure your amination workflows are robust and reproducible.

Substrate Profiling & Mechanistic Causality

To optimize a catalytic cycle, we must first understand the electronic and steric environment of the substrate.

4-Bromo-1-ethoxy-2-isopropylbenzene is an electron-rich aryl bromide. The ethoxy group at position 1 exerts a strong electron-donating resonance effect (+M) directly at the para position (C4), where the bromine is located. This significantly increases the electron density of the C–Br bond. Consequently, the activation energy required for the oxidative addition (OA) of the Palladium(0) catalyst into the C–Br bond is substantially elevated compared to electron-neutral or electron-deficient aryl halides[1].

While the isopropyl group at position 2 adds steric bulk, its meta relationship to the bromide means steric hindrance at the reaction center is secondary to the electronic deactivation. Therefore, our optimization logic must prioritize highly electron-rich ligands to force the difficult oxidative addition, paired with modern precatalysts to prevent catalyst death.

Mechanism Substrate 4-Bromo-1-ethoxy- 2-isopropylbenzene Effect +M Effect of p-Ethoxy Group Increases e- density at C-Br Substrate->Effect Challenge High Activation Energy for Oxidative Addition Effect->Challenge Solution Use Electron-Rich Ligand (e.g., tBuBrettPhos) Challenge->Solution Result Facile Pd(0) Insertion into C-Br Bond Solution->Result

Mechanistic causality and ligand optimization for electron-rich aryl bromides.

Optimization Data Matrix

The following table summarizes the quantitative optimization data for coupling 4-Bromo-1-ethoxy-2-isopropylbenzene with a model primary amine. The data illustrates the causality behind selecting third-generation (G3) precatalysts and dialkylbiaryl phosphine ligands.

EntryPalladium SourceLigandBaseSolventTemp (°C)ConversionMechanistic Causality
1Pd2(dba)3BINAPCs2CO3Toluene100< 10%Insufficient electron density on Pd to overcome the OA barrier.
2Pd(OAc)2XPhosNaOtBuDioxane9045%Slow in situ activation of Pd(II) to Pd(0) leads to catalyst aggregation (Pd Black).
3tBuBrettPhos Pd G3 tBuBrettPhos NaOtBu Toluene 80 > 99% Rapid Pd(0) generation[2]; highly electron-rich ligand forces OA.
4RuPhos Pd G3RuPhosLHMDSTHF6585%Excellent alternative if a weaker base is required for sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of 1-ethoxy-2-isopropylbenzene (dehalogenated byproduct) in my LC-MS? A1: Dehalogenation occurs when the rate of reductive elimination is slower than competing side reactions, such as beta-hydride elimination (if your amine has beta-hydrogens) or protodepalladation. To suppress this, you must increase the steric bulk of the ligand. Switching from a standard ligand to a highly hindered Buchwald ligand like tBuBrettPhos forces the palladium center to rapidly expel the product, accelerating reductive elimination and outcompeting dehalogenation pathways.

Q2: Can I use Pd(OAc)2 instead of a Pd G3 precatalyst to save costs? A2: It is highly discouraged for this specific substrate. Pd(OAc)2 requires in situ reduction to the active Pd(0) species. Because the oxidative addition into your electron-rich aryl bromide is inherently slow, the transient Pd(0) species will spend too much time uncoordinated and will rapidly aggregate into inactive palladium nanoparticles. Pd G3 precatalysts quantitatively generate the active mono-ligated LPd(0) complex at room temperature, ensuring the catalyst enters the cycle immediately[2].

Q3: How does the choice of amine impact this specific reaction? A3: If you are coupling a secondary amine, the resulting Pd-amido complex will be highly sterically congested due to the adjacent isopropyl group on the aryl ring. In such cases, RuPhos is often superior to tBuBrettPhos, as it balances the electronic requirements for oxidative addition with the precise spatial geometry needed to accommodate secondary amines.

Diagnostic Troubleshooting Guide

When a Buchwald-Hartwig amination fails, visual cues are your first line of diagnostic evidence. A healthy reaction mixture is typically a homogeneous, brightly colored (yellow to reddish-brown) solution.

Troubleshooting Start Reaction Stalls / Low Conversion CheckPd Visual Inspection: Is Pd Black visible? Start->CheckPd PdBlackYes Yes: Catalyst Deactivation (Aggregation) CheckPd->PdBlackYes Precipitate PdBlackNo No: Initiation Failure (No active Pd(0)) CheckPd->PdBlackNo Clear Solution Sol1 Action: Check inert atmosphere & increase Ligand:Pd ratio PdBlackYes->Sol1 Sol2 Action: Switch to Pd G3/G4 precatalyst or use stronger base PdBlackNo->Sol2

Visual troubleshooting workflow for stalled Buchwald-Hartwig amination reactions.

Specific Failure Modes & Interventions
  • Failure Mode A: Formation of Palladium Black

    • Symptom: A fine black precipitate coats the flask, and conversion halts at <30%.

    • Causality: The Pd(0) species has aggregated and crashed out of the catalytic cycle. This happens when ligand dissociation occurs faster than oxidative addition.

    • Intervention: Increase the ligand-to-palladium ratio from 1:1 to 1.2:1 to thermodynamically favor the ligated state[2]. Ensure strict Schlenk techniques, as trace oxygen oxidizes electron-rich phosphines, stripping the palladium of its protective ligand.

  • Failure Mode B: No Color Change / Zero Conversion

    • Symptom: The reaction remains colorless or the color of the starting materials.

    • Causality: The precatalyst has failed to activate, or the base is completely insoluble/inactive.

    • Intervention: Ensure your base (e.g., NaOtBu) is fresh and not degraded by atmospheric moisture. Switch to a solvent with better base solubility (e.g., adding a co-solvent of 10% THF to Toluene).

Self-Validating Experimental Protocol

This protocol is engineered with in-process validation checkpoints to ensure the catalytic system is functioning correctly at each stage of the workflow.

Reagents: 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 equiv), Amine (1.2 equiv), tBuBrettPhos Pd G3 (2 mol%), tBuBrettPhos (2.4 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene (0.2 M).

Step 1: Catalyst Activation (Glovebox or standard Schlenk technique)

  • To an oven-dried vial equipped with a magnetic stir bar, add tBuBrettPhos Pd G3, tBuBrettPhos ligand, and NaOtBu.

  • Seal the vial with a PTFE-lined septum and purge with Argon (if outside a glovebox).

  • Add anhydrous Toluene via syringe.

  • Validation Check: Within 2-5 minutes of stirring at room temperature, the mixture should transition to a homogeneous, deep red/orange solution. This optical change confirms the quantitative generation of the active LPd(0) species[2]. If the solution turns black, abort the reaction; your solvent or argon line is contaminated with oxygen.

Step 2: Substrate Addition

  • Add 4-Bromo-1-ethoxy-2-isopropylbenzene and the amine sequentially via microsyringe.

  • Validation Check: A mild exotherm may be felt upon amine addition. The solution must retain its active color.

Step 3: Catalytic Turnover

  • Transfer the vial to a pre-heated block at 80 °C and stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • Validation Check: Take a 10 µL aliquot after 45 minutes. Quench in LC-MS grade Acetonitrile. LC-MS analysis should indicate >70% conversion. If conversion is stalled but the solution remains red/orange, the oxidative addition is struggling; increase the temperature to 95 °C.

Step 4: Quench and Workup

  • Cool the reaction to room temperature. The mixture will likely be a thick suspension due to the formation of NaBr salts.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Source: BenchChem URL:

  • Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations Source: Journal of the American Chemical Society (ACS) URL:1

  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL:2

Sources

Troubleshooting

Troubleshooting low yields in the Sonogashira coupling of sterically hindered aryl bromides

Welcome to the Advanced Catalysis Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals encountering low yields, stalled reactions, or excessive byproduct formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals encountering low yields, stalled reactions, or excessive byproduct formation when performing Sonogashira cross-couplings on sterically demanding (e.g., ortho-substituted) aryl bromides.

Below, you will find diagnostic workflows, deep-dive mechanistic troubleshooting, quantitative reference data, and self-validating experimental protocols to rescue your synthesis.

Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify the dominant failure mode of your coupling. Run a crude GC-MS or LC-MS on your reaction mixture and follow this logic path:

TroubleshootingWorkflow Start Low Yield: Hindered Ar-Br Check GC/MS Analysis: What is the major species? Start->Check Unreacted Unreacted Ar-Br (Slow Oxidative Addition) Check->Unreacted High Ar-Br recovery Dimer Alkyne Dimer (Diyne) (Glaser Homocoupling) Check->Dimer High Diyne formation Sol1 Action: Switch to bulky electron-rich ligands Unreacted->Sol1 Sol2 Action: Use Cu-free conditions & inorganic bases Dimer->Sol2

Caption: Troubleshooting workflow for diagnosing low-yield Sonogashira reactions.

Deep-Dive Troubleshooting Guides

Q: Why is my ortho-substituted aryl bromide completely unreactive under standard Pd(PPh3)4 / CuI conditions?

A: The steric bulk is severely inhibiting the oxidative addition step. In standard Sonogashira couplings, the active catalyst is a coordinatively unsaturated Pd(0) species. When an aryl bromide features ortho-substituents, the steric clash between the substrate and the phosphine ligands on the palladium center creates a massive kinetic barrier [1]. Because the C–Br bond is already less reactive than a C–I bond, this steric hindrance often halts the catalytic cycle at the very first step: oxidative addition.

The Solution: You must force the formation of a highly reactive, monoligated Pd(0)L species. Paradoxically, this is achieved by using extremely bulky, electron-rich phosphine ligands such as P(t-Bu)3 or Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) [5]. The extreme steric bulk of these ligands prevents the coordination of a second ligand, ensuring the palladium center remains highly coordinatively unsaturated and desperate for electron density. Simultaneously, their electron-rich nature increases the nucleophilicity of the Pd(0) center, significantly accelerating insertion into the hindered C–Br bond [2].

Q: My GC-MS shows complete consumption of the alkyne, but my aryl bromide is untouched. What happened?

A: You are observing Glaser-Hay homocoupling driven by a kinetic mismatch. When oxidative addition is slow (due to the steric hindrance described above), the copper co-catalyst continues to react with the terminal alkyne to form a copper(I)-acetylide. Because there is no Pd(II)-aryl intermediate available for transmetalation, these copper acetylides build up. In the presence of trace oxygen or even the Pd(II) precatalyst acting as an oxidant, these acetylides rapidly dimerize to form 1,3-diynes [4].

The Solution: Eliminate the copper co-catalyst. Copper-free Sonogashira protocols rely on the direct coordination of the alkyne to the Pd(II) center, followed by deprotonation by a base [3]. By removing copper, you completely shut down the primary pathway for alkyne dimerization, preserving your valuable alkyne until the slow oxidative addition of the hindered aryl bromide can occur.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Trans Alkyne Coordination & Deprotonation PdII->Trans Alkyne + Base PdII_alkyne L-Pd(II)(Ar)(Alkynyl) Trans->PdII_alkyne - HBr (Base) RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Copper-free Sonogashira catalytic cycle highlighting the rate-limiting oxidative addition.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between ligand choice, the presence of copper, and the resulting yield for a model sterically hindered substrate (e.g., 2-bromotoluene) coupled with phenylacetylene.

Catalyst System / LigandCo-CatalystBaseSolventTemp (°C)Yield (%)Major Byproduct
Pd(PPh3)4CuI (5 mol%)Et3NTHF6015%Diyne (High)
Pd(OAc)2 / PPh3CuI (2 mol%)Et3NDMF8035%Diyne (Moderate)
Pd(OAc)2 / XPhosNoneK3PO4MeCN8089%None (Trace)
Pd2(dba)3 / P(t-Bu)3NoneCs2CO31,4-Dioxane8092%None (Trace)

Note: Data synthesis reflects standard improvements seen in literature for sterically hindered aryl bromides utilizing bulky phosphines under copper-free conditions [2][4].

Experimental Protocol: Copper-Free Coupling of Hindered Aryl Bromides

This protocol is designed as a self-validating system . Each phase includes verification steps to ensure the integrity of the catalytic cycle, specifically preventing oxygen ingress (which destroys electron-rich phosphines) and verifying intermediate conversion.

Reagents Required:

  • Sterically hindered aryl bromide (1.0 equiv, 1.0 mmol)

  • Terminal alkyne (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (1 mol% Pd) or (AllylPdCl)2 (1 mol%)

  • P(t-Bu)3 or XPhos (4 mol%)

  • Cs2CO3 or K3PO4 (anhydrous, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or DMF (5.0 mL)

Step-by-Step Methodology:

  • System Evacuation & Catalyst Loading (Critical for Ligand Integrity):

    • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: Pd2(dba)3, the phosphine ligand, and the inorganic base (Cs2CO3).

    • Causality: Electron-rich ligands like P(t-Bu)3 are highly susceptible to oxidation. Loading solids first allows for thorough atmospheric exchange.

    • Validation: Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Substrate & Solvent Addition:

    • Action: Under a positive pressure of Argon, inject the degassed solvent, followed by the aryl bromide (if liquid).

    • Action: Inject the terminal alkyne dropwise over 2 minutes.

    • Causality: Slow addition of the alkyne prevents a sudden spike in local concentration, further suppressing any background homocoupling pathways [1].

  • Reaction Initiation & Thermal Activation:

    • Action: Seal the Schlenk flask and transfer it to a pre-heated oil bath at 80–100 °C. Stir vigorously (800+ rpm).

    • Causality: High temperatures are required to overcome the activation energy of oxidative addition for hindered bromides. Vigorous stirring is essential because inorganic bases are insoluble in organic solvents; the reaction occurs at the solid-liquid interface.

  • In-Process Monitoring (Self-Validation):

    • Action: After 4 hours, briefly cool the flask, extract a 20 µL aliquot under Argon, dilute with EtOAc, filter through a small plug of silica, and analyze via GC-MS.

    • Validation Check: If unreacted aryl bromide remains but alkyne is depleted, do not add more catalyst. Add 0.5 equiv of alkyne. If both remain, increase the temperature by 10 °C.

  • Quench and Purification:

    • Action: Once GC-MS confirms >95% consumption of the aryl bromide, cool to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl.

    • Action: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use an amine base instead of an inorganic base for copper-free couplings? A: Yes, but you must choose carefully. Less sterically hindered, highly nucleophilic amines (like quinuclidine or DABCO) or sterically hindered secondary amines (like TMP or i-Pr2NH) are preferred over standard Et3N[3]. Et3N often leads to sluggish deprotonation of the Pd(II)-alkyne complex in the absence of copper, stalling the reaction.

Q: My reaction turned pitch black within 10 minutes, and the yield is 0%. What does this mean? A: A rapid shift to a pitch-black suspension indicates the precipitation of "palladium black" (inactive bulk palladium metal). This occurs when the active Pd(0) species is not stabilized by the ligand, or when the catalyst undergoes rapid reductive elimination without substrate insertion. For hindered substrates, this usually means your ligand is either oxidized (due to poor degassing) or not bulky enough to force the monoligated state, causing the catalyst to aggregate and die [4].

Q: Does the choice of solvent matter if I am using an inorganic base? A: Absolutely. Because bases like Cs2CO3 are largely insoluble in non-polar solvents, you must use polar aprotic solvents (like DMF, DMSO, or 1,4-Dioxane) to achieve trace solubility that facilitates the deprotonation step. If you must use a less polar solvent, adding a phase-transfer catalyst (like TBAB) can restore reactivity [1].

References

  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Advances.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.Benchchem.
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.Organic Chemistry Portal (Angewandte Chemie).
Optimization

Improving the efficiency of Grignard reagent formation with 4-Bromo-1-ethoxy-2-isopropylbenzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize Grignard reagents from highly substituted, electron-rich aromatic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize Grignard reagents from highly substituted, electron-rich aromatic systems.

When working with 4-Bromo-1-ethoxy-2-isopropylbenzene , standard textbook protocols often fail. The ethoxy and isopropyl groups act as strong electron-donating groups (EDGs). By pumping electron density into the aromatic ring, they decrease the electrophilicity of the C-Br bond, thereby raising the activation energy required for the single-electron transfer (SET) from magnesium[1]. This guide provides a self-validating, mechanistic framework to overcome these thermodynamic barriers while suppressing competitive side reactions.

Diagnostic Troubleshooting Workflow

Before adjusting your stoichiometry, use the following self-validating diagnostic matrix to identify where your reaction is stalling.

G Start Start: 4-Bromo-1-ethoxy- 2-isopropylbenzene + Mg CheckMoisture Is system strictly anhydrous? (< 50 ppm H2O) Start->CheckMoisture DrySystem Dry glassware >120°C Use anhydrous THF CheckMoisture->DrySystem No ActivateMg Activate Mg Turnings (I2 or 1,2-Dibromoethane) CheckMoisture->ActivateMg Yes DrySystem->CheckMoisture AddSubstrate Add 5% Aryl Bromide Wait for Initiation ActivateMg->AddSubstrate Initiated Did reaction initiate? (Temp spike, color change) AddSubstrate->Initiated TroubleshootInit Apply gentle heat or add DIBAL-H / Rieke Mg Initiated->TroubleshootInit No Proceed Add remaining substrate dropwise at gentle reflux Initiated->Proceed Yes TroubleshootInit->Initiated Monitor Monitor via ReactIR or GC-MS for completion Proceed->Monitor Success Successful Grignard Formation Monitor->Success

Diagnostic workflow for Grignard initiation and formation.

Mechanistic FAQs & Troubleshooting

Q1: Why does 4-Bromo-1-ethoxy-2-isopropylbenzene fail to initiate under conditions that work perfectly for bromobenzene? A1: The failure is primarily electronic. The EDGs (ethoxy and isopropyl) on the benzene ring stabilize the C-Br bond against oxidative addition[1]. Consequently, the reaction requires a highly active magnesium surface and often higher thermal energy to overcome the initial SET barrier and form the necessary radical/carbanion intermediates[2]. Furthermore, even trace moisture (<50 ppm) in the solvent will profoundly increase the induction time, effectively stalling the reaction[3].

Q2: I am observing a white precipitate and my final yield of the Grignard reagent is exceptionally low. What is the root cause? A2: You are observing Wurtz coupling (homocoupling). Because initiation is sluggish with this electron-rich substrate, researchers often make the mistake of adding more aryl bromide to "force" the reaction. This leads to a dangerous accumulation of the unreacted halide[3]. Once the reaction finally sparks, the newly formed Grignard reagent ( ArMgBr ) reacts rapidly with the excess aryl bromide ( ArBr ) in solution to form a biphenyl dimer and insoluble MgBr2​ (the white precipitate)[4].

Q3: How can I definitively validate initiation before adding the bulk of my reagent? A3: A self-validating protocol never relies on arbitrary wait times. You must observe a sustained internal temperature spike (using an internal thermocouple, not just observing the heating mantle) and the disappearance of the iodine indicator color[4]. For advanced scale-up, in-situ FTIR (ReactIR) is the gold standard; it allows you to monitor the consumption of the THF solvent peak and the appearance of the Grignard species, ensuring no halide accumulation occurs[3].

Quantitative Optimization Data

To prevent Wurtz coupling and ensure safe initiation, standard parameters must be heavily modified for 4-Bromo-1-ethoxy-2-isopropylbenzene.

ParameterStandard Aryl Bromide4-Bromo-1-ethoxy-2-isopropylbenzeneMechanistic Causality
Mg Activation Optional / Iodine crystalMandatory (1,2-Dibromoethane)EDGs raise the activation barrier for SET; a pristine, chemically abraded Mg surface is required[4].
Solvent Diethyl EtherAnhydrous THF (<50 ppm H2​O )THF provides a higher boiling point for thermal initiation and better solvates the resulting Grignard[4].
Initial Charge 10 - 20% of total volumeStrictly ≤ 5% of total volumePrevents dangerous accumulation of halide which causes thermal runaway and Wurtz coupling[3][5].
Addition Rate Moderate dropwiseSlow, controlled by refluxStarves the reaction of excess ArBr, preventing the formed ArMgBr from homocoupling[5].

Self-Validating Standard Operating Procedure (SOP)

Protocol: Controlled Formation of (4-Ethoxy-3-isopropylphenyl)magnesium bromide Objective: To synthesize the Grignard reagent while enforcing strict self-validation gates to prevent Wurtz coupling and thermal runaway.

Phase 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, reflux condenser, and pressure-equalizing dropping funnel under a continuous stream of ultra-high purity Argon.

  • Causality Check: Ensure solvent (THF) water content is <50 ppm via Karl Fischer titration or in-situ IR[3]. Protic quenching of the radical anion intermediate will permanently passivate the Mg surface.

Phase 2: Magnesium Activation (The Entrainment Method)

  • Charge the flask with 1.2 equivalents of Magnesium turnings.

  • Add sufficient anhydrous THF to just cover the turnings.

  • Add 5 mol% of 1,2-dibromoethane and stir gently.

  • Causality: 1,2-dibromoethane reacts rapidly with Mg to form ethylene gas and MgBr2​ . This chemical abrasion removes the unreactive MgO passivation layer, exposing a pristine metallic surface essential for activating electron-rich substrates[4].

Phase 3: The Initiation Check (Critical Self-Validation)

  • Dissolve 1.0 equivalent of 4-Bromo-1-ethoxy-2-isopropylbenzene in anhydrous THF (to make a ~1M solution) in the dropping funnel.

  • Add exactly 5% of this solution to the activated Mg suspension.

  • STOP. Do not add more reagent. Monitor the internal thermocouple.

  • Validation Gate: You must observe an internal temperature spike of at least 5–10°C and a gentle reflux. If no spike occurs within 15 minutes, apply gentle heating (up to 60°C)[4]. Proceeding without this validation will cause halide accumulation and subsequent Wurtz coupling[5].

Phase 4: Sustained Feed and Maturation

  • Once initiation is definitively confirmed, resume the dropwise addition of the remaining 95% of the aryl bromide solution over 1.5 to 2 hours.

  • Adjust the addition rate to maintain a steady, self-sustaining reflux without external heating.

  • Causality: Slow addition starves the reaction mixture of the electrophilic aryl bromide, ensuring that the newly formed Grignard reagent has nothing to react with, thereby eliminating Wurtz homocoupling[4].

  • After addition is complete, stir at room temperature for 1 hour to ensure complete conversion.

References

  • Journal of the American Chemical Society. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. URL:[Link]

  • ACS Publications. Carbanions as Intermediates in the Formation of Grignard Reagents. URL:[Link]

  • Organic Process Research & Development. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. URL:[Link]

  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! URL:[Link]

Sources

Troubleshooting

Catalyst selection for challenging cross-coupling reactions of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (CAS: 24591-35-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (CAS: 24591-35-3). Due to its highly electron-rich aromatic core, this aryl bromide presents unique thermodynamic and kinetic challenges in transition-metal-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings).

This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your catalytic cycles achieve high turnover numbers (TON) and excellent yields.

Section 1: Mechanistic Bottlenecks & Causality (The "Why")

Q: Why does 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene exhibit exceptionally low reactivity under standard cross-coupling conditions (e.g., using Pd(PPh₃)₄)?

A: The reactivity of an aryl halide is fundamentally governed by the electron density of the carbon-halogen bond. In this specific substrate, the ethoxy group (-OEt) at the C1 position donates electron density via resonance (+M effect), while the isopropyl group (-iPr) at the C2 position donates via hyperconjugation (+I effect). Because the bromide is positioned para to the strongly donating ethoxy group, the C4 position is highly enriched with electron density.

This electronic enrichment significantly strengthens the C-Br bond. Consequently, the initial oxidative addition of the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the C-Br bond becomes thermodynamically and kinetically unfavorable. Standard, electron-neutral phosphine ligands like triphenylphosphine (PPh₃) fail to render the metal center nucleophilic enough to cleave this bond efficiently, leading to stalled reactions [1].

CatalyticCycle Start 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene + Pd(0)L Bottleneck Oxidative Addition (Rate-Limiting Step) Start->Bottleneck Electron-Rich C-Br Resists Cleavage Intermediate Pd(II) Aryl Complex Bottleneck->Intermediate Requires Strong σ-Donor Ligands Transmetalation Transmetalation (with Nucleophile) Intermediate->Transmetalation ReductiveElimination Reductive Elimination (Product Release) Transmetalation->ReductiveElimination ReductiveElimination->Start Pd(0)L Regeneration

Catalytic cycle logic highlighting the oxidative addition bottleneck for electron-rich aryl bromides.

Section 2: Catalyst & Ligand Selection (The "What")

Q: How do I select the right catalyst system to overcome the oxidative addition barrier for this specific molecule?

A: To force oxidative addition into an electron-rich C-Br bond, the catalyst must be highly nucleophilic. This is achieved by utilizing strong σ-donor ligands. However, strong σ-donors can inhibit the final reductive elimination step unless they also possess significant steric bulk.

  • Buchwald Dialkylbiaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos are exceptionally effective [2]. Their electron-rich dicyclohexylphosphine moieties increase the electron density on the Pd center, accelerating oxidative addition. Simultaneously, their bulky biphenyl architecture promotes reductive elimination.

  • Nickel Catalysis: For highly deactivated systems, switching to a Nickel catalyst (e.g., NiCl₂·dppp) can be highly advantageous. Ni(0) is more nucleophilic and more prone to oxidative addition than Pd(0), making it an excellent alternative for electron-rich aryl bromides [3].

Quantitative Ligand Comparison for Electron-Rich Substrates
Ligand TypeExampleSteric Bulk (Cone Angle/Buried Vol)Electron Donation (σ-donor)Suitability for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene
TriarylphosphinePPh₃LowWeakPoor (Stalls at oxidative addition)
TrialkylphosphineP(t-Bu)₃HighStrongGood (Effective, but highly prone to oxidation)
Dialkylbiaryl PhosphineXPhosVery HighVery StrongExcellent (Highly active, stable, promotes elimination)
N-Heterocyclic CarbenePEPPSI-IPrHighExtremely StrongExcellent (Robust at high temperatures)

Section 3: Self-Validating Experimental Protocol (The "How")

Q: What is a reliable, self-validating baseline protocol for a Suzuki-Miyaura coupling with this substrate?

A: We recommend using a pre-activated Pd(II) precatalyst (such as XPhos Pd G3) to ensure the rapid, quantitative generation of the active monoligated Pd(0) species. The following protocol incorporates an In-Process Control (IPC) step to make the workflow self-validating.

ExperimentalWorkflow S1 1. Glovebox Setup Weigh Ar-Br, Boronic Acid, Base, & XPhos Pd G3 S2 2. Solvent Addition Add Degassed Dioxane/H2O (4:1) S1->S2 S3 3. Reaction Stir at 90°C for 12 hours S2->S3 S4 4. IPC Validation LC-MS Check for Ar-Br Consumption S3->S4 S5 5. Purification Workup & Column Chromatography S4->S5

Step-by-step experimental workflow featuring an in-process control validation step.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Note: The water is critical for dissolving the phosphate base and accelerating transmetalation.

  • Heating: Seal the tube, remove it from the glovebox, and stir vigorously at 90 °C.

  • Self-Validation (IPC): At the 2-hour mark, remove a 10 µL aliquot under positive N₂ pressure, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Logic: The disappearance of the Ar-Br peak (m/z ~242/244) and appearance of the product mass validates active catalytic turnover. If unreacted Ar-Br remains but no product forms, the failure is at oxidative addition (check catalyst integrity). If Ar-Br is fully consumed but the product is absent, protodehalogenation has occurred (see troubleshooting below).

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

Section 4: Troubleshooting & FAQs

Q: I am observing high levels of protodehalogenation (reduction of the C-Br bond to C-H) instead of the cross-coupled product. How can I suppress this? A: Protodehalogenation occurs when the transmetalation step is slower than competitive β-hydride elimination (common if using alkylboronic acids) or when adventitious water/alcohols act as hydride sources. Fix: Because 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene forms a very stable, electron-rich Pd(II) intermediate, it can sit idle long enough to undergo side reactions. You must accelerate transmetalation. Switch to a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or increase the equivalents of the boronic acid to drive the kinetics forward.

Q: The reaction stalls at 40-50% conversion. Should I increase the temperature to 120 °C? A: Not necessarily. Stalling is usually a symptom of catalyst deactivation (e.g., formation of inactive palladium black) rather than a thermodynamic barrier. Increasing the temperature will only accelerate catalyst death. Fix: First, verify that your solvent is rigorously degassed (via freeze-pump-thaw), as electron-rich phosphines like XPhos are highly susceptible to oxidation into phosphine oxides. If oxidation is ruled out, consider using a continuous dosing strategy for the precatalyst or switching to a more thermally robust NHC catalyst like PEPPSI-IPr.

Q: Can I use cross-electrophile coupling (XEC) to react this molecule with an alkyl chloride? A: Reductive cross-coupling of electron-rich aryl bromides with alkyl chlorides remains a significant challenge due to the lower reactivity of the aryl bromide with the nickel catalyst compared to standard aryl iodides [4]. If attempting XEC, you must use a highly tailored Ni/photoredox dual catalytic system or an electrochemical setup to selectively reduce the resulting aryl-Ni(III) intermediate.

References

  • Benchchem. "Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene."
  • Corbet, J.-P.; Mignani, G. "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews. American Chemical Society.
  • Lau, S. Y. W., et al. "Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions." Organic Letters. American Chemical Society.
  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
Optimization

Identifying and characterizing impurities in 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene synthesis

Welcome to the technical support resource for the synthesis of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of impurities during this synthetic process. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic pathway for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene and where do impurities arise?

The synthesis is typically a two-step electrophilic aromatic substitution process. Understanding this pathway is the first step in predicting potential impurities.

  • Step 1: Friedel-Crafts Alkylation. The process begins with the alkylation of ethoxybenzene with an isopropylating agent (e.g., 2-chloropropane or propene) using a Lewis acid catalyst like AlCl₃. The primary goal is to introduce the isopropyl group. However, this step is a major source of isomeric impurities.[1][2]

  • Step 2: Electrophilic Bromination. The resulting 1-ethoxy-2-(propan-2-yl)benzene is then brominated, typically using a source of electrophilic bromine (e.g., Br₂ with a catalyst). The directing effects of the ethoxy (ortho, para-directing) and isopropyl (ortho, para-directing) groups strongly favor the introduction of bromine at the 4-position, which is para to the strongly activating ethoxy group.

Impurities can be introduced at both stages: starting materials, isomeric byproducts from alkylation, over-alkylation, unreacted intermediates, isomeric byproducts from bromination, and polybromination.

Q2: Why is controlling the Friedel-Crafts alkylation step so critical for final product purity?

The Friedel-Crafts alkylation is notoriously prone to side reactions that directly impact the purity of the intermediate and, consequently, the final product.[3][4] There are two primary challenges:

  • Isomer Formation: The ethoxy group is an ortho, para-director. While the ortho-product (1-ethoxy-2-(propan-2-yl)benzene) is desired, the para-product (1-ethoxy-4-(propan-2-yl)benzene) is a significant and common byproduct. Steric hindrance from the ethoxy group can favor the formation of the para isomer. This isomeric intermediate will be carried into the next step and become a brominated isomeric impurity in the final product.

  • Polyalkylation: The product of the initial alkylation is more reactive than the starting ethoxybenzene because the added alkyl group is also an electron-donating, activating group.[2][4] This makes the product susceptible to a second alkylation, leading to di-isopropyl-ethoxybenzene impurities. Using a large excess of the aromatic substrate (ethoxybenzene) can help minimize this issue by increasing the statistical probability of the electrophile reacting with the starting material.[3]

Below is a diagram illustrating the competitive formation of ortho and para isomers during the alkylation step.

start Ethoxybenzene + Isopropylating Agent catalyst AlCl₃ Catalyst start->catalyst Reaction ortho_product Desired Intermediate 1-ethoxy-2-(propan-2-yl)benzene (Ortho) catalyst->ortho_product Major Pathway para_impurity Key Isomeric Impurity 1-ethoxy-4-(propan-2-yl)benzene (Para) catalyst->para_impurity Side Reaction (Isomerization)

Caption: Formation of ortho vs. para isomers in Friedel-Crafts alkylation.

Q3: How can I minimize the formation of poly-substituted impurities during synthesis?

Minimizing poly-substitution requires careful control of reaction stoichiometry and conditions.

  • For Polyalkylation: As mentioned, use a significant molar excess of ethoxybenzene relative to the isopropylating agent.[3] This ensures the electrophile is more likely to encounter and react with a molecule of starting material rather than the more activated mono-alkylated product.

  • For Polybromination: Control the stoichiometry of the brominating agent carefully. Use of 1.0 to 1.1 molar equivalents of Br₂ is typically sufficient. Adding the bromine slowly at a controlled temperature can also help prevent localized areas of high concentration that might lead to a second bromination event.

Troubleshooting Guide: Impurity Identification & Characterization

Problem 1: My initial analysis (GC or LC) of the final product shows a cluster of peaks with very similar retention times. What are they?

This is a classic sign of isomeric impurities. Given the synthesis pathway, these are most likely positional isomers of the final product.

Likely Culprit: The primary impurity is almost certainly 2-Bromo-1-ethoxy-4-(propan-2-yl)benzene . This arises from the bromination of the para-alkylated impurity (1-ethoxy-4-(propan-2-yl)benzene) formed during the initial Friedel-Crafts step.

Troubleshooting Workflow:

  • Mass Spectrometry (GC-MS): Confirm that the impurity peak has the same mass-to-charge ratio (m/z) as the main product. Isomers will have identical molecular weights. Gas chromatography is often effective for separating these types of aromatic isomers.[5][6][7]

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing positional isomers.[8][9] The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

    • Expected Product (4-Bromo-1-ethoxy-2-isopropyl...): You would expect to see three distinct signals in the aromatic region, likely two doublets and a singlet (or a very narrow doublet).

    • Isomeric Impurity (2-Bromo-1-ethoxy-4-isopropyl...): This isomer would also show three signals in the aromatic region, but their chemical shifts and coupling constants would differ due to the different electronic environment and proximity to the substituents.

  • Chromatography Method Optimization (HPLC): For quantification, High-Performance Liquid Chromatography (HPLC) is ideal. Phenyl-based stationary phases can be particularly effective at resolving aromatic positional isomers due to π-π interactions.[10][11]

problem Multiple Peaks with Similar Retention Times gcms Step 1: GC-MS Analysis problem->gcms confirm_mass Confirm Impurity Peak has same m/z as Product gcms->confirm_mass nmr Step 2: NMR Spectroscopy confirm_mass->nmr elucidate Distinguish Isomers via Aromatic Proton Signals nmr->elucidate hplc Step 3: HPLC Method Dev. elucidate->hplc quantify Separate and Quantify using a Phenyl Column hplc->quantify conclusion Identified as Positional Isomer (e.g., 2-Bromo-1-ethoxy-4-isopropylbenzene) quantify->conclusion

Caption: Workflow for identifying isomeric impurities.

Problem 2: My mass spectrum shows peaks with a molecular weight significantly higher than my product. What are they?

Observing peaks with a higher m/z value than your target compound, typically in increments corresponding to the added substituents, points towards poly-substitution.

  • Polyalkylation Impurity: A peak corresponding to M + 42 (the mass of an isopropyl group, C₃H₆) suggests a di-isopropyl substituted species. For example, 4-Bromo-1-ethoxy-2,X-di(propan-2-yl)benzene.

  • Polybromination Impurity: A peak corresponding to M + 78/80 (accounting for the isotopic pattern of bromine) indicates a dibromo species, such as X,4-Dibromo-1-ethoxy-2-(propan-2-yl)benzene.

Troubleshooting Steps:

  • Review Reaction Conditions: Check the molar ratios of your reactants. Was an excess of the alkylating or brominating agent used?

  • Isolate and Characterize: If the impurity level is high, preparative chromatography may be necessary to isolate a sufficient quantity for full structural elucidation by NMR.[8][12]

  • Optimize Synthesis: To mitigate these impurities, refer back to the advice in FAQ Q3 on controlling stoichiometry.

Impurity TypePotential StructureOrigin StepMitigation Strategy
Isomeric (Alkylation) 2-Bromo-1-ethoxy-4-(propan-2-yl)benzeneAlkylationOptimize catalyst, temperature, and reaction time.
Isomeric (Bromination) 3-Bromo-1-ethoxy-2-(propan-2-yl)benzeneBrominationGenerally minor due to strong directing effects.
Poly-Alkylated 4-Bromo-1-ethoxy-di(propan-2-yl)benzeneAlkylationUse a large excess of ethoxybenzene.[3]
Poly-Brominated X,4-Dibromo-1-ethoxy-2-(propan-2-yl)benzeneBrominationUse ≤1.1 equivalents of brominating agent.
Unreacted Intermediate 1-ethoxy-2-(propan-2-yl)benzeneBrominationEnsure complete reaction via monitoring (e.g., TLC/GC).
Problem 3: How do I set up a robust analytical method to separate and quantify these impurities?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for identification and High-Performance Liquid Chromatography (HPLC) for quantification is the industry-standard approach.[13][14][15]

Protocol: GC-MS for Impurity Identification

This method is excellent for identifying volatile and semi-volatile impurities, including isomers and byproducts.[16][17]

  • Column Selection: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), is a good starting point for separating aromatic isomers.

  • Injection: Inject 1 µL of a ~1 mg/mL solution of your sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Analysis:

    • Identify the main product peak.

    • Examine the mass spectra of all other peaks. Compare fragmentation patterns and molecular ions to the structures proposed in the table above. Look for characteristic isotopic patterns for bromine (M, M+2 peaks of nearly equal intensity).

Protocol: HPLC for Impurity Quantification

HPLC provides the accuracy and precision needed for quantification as required by regulatory bodies like the ICH.[13][15]

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC. However, for resolving positional aromatic isomers, a Phenyl-Hexyl or Biphenyl phase is highly recommended as it provides alternative selectivity through π-π interactions.[10][18]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 225 nm and 254 nm.

    • Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Optimization: Adjust the gradient slope, initial/final %B, and choice of organic solvent (Acetonitrile vs. Methanol) to achieve baseline separation (Resolution > 1.5) for all key impurities.[19]

Problem 4: My FT-IR spectrum shows some unexpected bands. Can it help identify impurities?

While not as definitive as NMR for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy can provide valuable clues, particularly about the substitution pattern on the benzene ring.

Key Diagnostic Regions for Aromatic Substitution:

  • C-H Out-of-Plane Bending (650-1000 cm⁻¹): This region is highly informative about the substitution pattern.[20]

    • 1,2,4-trisubstituted (Your Product): Expect a strong band around 800-880 cm⁻¹.

    • 1,4-disubstituted (From para-isomer impurity intermediate): Expect a strong band in a similar range, 800-860 cm⁻¹.

    • 1,2-disubstituted (Unreacted Intermediate): Expect a band around 735-770 cm⁻¹.

  • Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) confirms the presence of aromatic C-H bonds.[20]

  • C-O Stretch (Ether): A strong band around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

If you observe bands consistent with a 1,2-disubstituted pattern, it may indicate a significant amount of unreacted intermediate from the bromination step. The presence of multiple distinct bands in the C-H bending region can suggest a mixture of isomers.

References

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). Google Vertex AI Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • A Review on Impurity Profiling In Pharmaceutical Substances.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. (2005, February 10). Analytical Chemistry.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005, March 15). PubMed.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Separation of Some Halogenated Phenols by GC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • High Performance Liquid Chrom
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015, July 9).
  • Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • Avoiding side reactions in Friedel-Crafts alkyl
  • 16.12: Limitations of Friedel-Crafts Alkylations. (2019, December 30). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-1-ethoxy-2-isopropylbenzene and 4-Bromo-1-methoxy-2-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Alkyl Chain In the landscape of medicinal chemistry and materials science, the subtle modification of a molecule's structure can le...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Alkyl Chain

In the landscape of medicinal chemistry and materials science, the subtle modification of a molecule's structure can lead to profound changes in its physicochemical properties and reactivity. The choice between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) group on an aromatic scaffold is a common decision point in lead optimization and process development. While seemingly a minor alteration, this choice can impact everything from metabolic stability to reaction kinetics.

This guide provides an in-depth comparative analysis of the reactivity of two closely related aryl bromides: 4-Bromo-1-ethoxy-2-isopropylbenzene and 4-Bromo-1-methoxy-2-isopropylbenzene . These structures are particularly relevant as they feature a sterically demanding ortho-isopropyl group and an activating para-alkoxy group, making them interesting substrates for transition-metal-catalyzed cross-coupling reactions. We will dissect the theoretical underpinnings of their reactivity, provide comparative experimental frameworks, and offer practical protocols for their application in synthesis.

Theoretical Framework: Dissecting Electronic and Steric Effects

The reactivity of an aryl halide in common synthetic transformations is primarily governed by the electronic and steric environment of the carbon-halogen bond and the aromatic ring system as a whole.

Electronic Effects: A Subtle Distinction

Both methoxy and ethoxy groups are classified as activating, ortho, para-directing substituents in electrophilic aromatic substitution.[1] This is due to the interplay of two opposing electronic influences:

  • Resonance Effect (+M/+R): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions. This is the dominant effect.[2][3][4]

  • Inductive Effect (-I): The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.[3]

When comparing methoxy and ethoxy groups, the electronic differences are minimal. The slightly greater electron-releasing nature of the ethyl group (compared to methyl) can make the ethoxy group a marginally weaker inductive withdrawer. However, Hammett constant data suggests the methoxy group may be a slightly stronger electron-donating group through resonance (σp = -0.27 for -OCH₃ vs. -0.24 for -OC₂H₅).[2] For reactions involving the C-Br bond, this subtle electronic variance is expected to have a minor impact compared to steric factors.

Steric Effects: The More Consequential Factor

The most significant difference between the two title compounds is the steric bulk of the alkoxy group. The ethoxy group is larger than the methoxy group, and this has two key implications:

  • Hindrance at the ortho Position: While the primary steric impediment in these molecules is the ortho-isopropyl group, the adjacent alkoxy group contributes to the overall steric congestion. The larger ethoxy group will create a more sterically crowded environment.

  • Influence on Catalyst Approach: In transition-metal-catalyzed reactions, the steric profile of the substrate can influence the approach and coordination of the bulky catalyst complex to the C-Br bond, potentially affecting the rate of oxidative addition.[5][6]

The following diagram illustrates the logical workflow for evaluating the comparative reactivity of these two compounds.

G cluster_0 Comparative Reactivity Workflow A Define Substrates: 4-Bromo-1-ethoxy-2-isopropylbenzene vs. 4-Bromo-1-methoxy-2-isopropylbenzene B Analyze Theoretical Differences A->B C Electronic Effects (Resonance vs. Induction) B->C D Steric Effects (Size of Alkoxy Group) B->D E Select Key Reactions for Comparison C->E D->E F Suzuki-Miyaura Coupling (C-C Bond Formation) E->F G Buchwald-Hartwig Amination (C-N Bond Formation) E->G H Execute Parallel Experiments F->H G->H I Monitor Reaction Kinetics (e.g., LC-MS analysis over time) H->I J Determine Final Yields H->J K Synthesize Data & Draw Conclusions I->K J->K

Caption: Logical workflow for comparing the reactivity of the two title compounds.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are workhorse substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for drug development professionals. We will focus on two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron species.[7][8] The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product.[8][9]

Hypothesis: The rate-determining step is often the initial oxidative addition of the aryl bromide to the palladium catalyst. The significant steric hindrance from the ortho-isopropyl group is expected to be the dominant factor controlling reactivity for both substrates. However, the slightly larger steric profile of the ethoxy group in 4-Bromo-1-ethoxy-2-isopropylbenzene may result in a marginally slower reaction rate compared to its methoxy counterpart, especially when using bulky phosphine ligands.

Suzuki_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd_complex L₂PdII(Ar)(Br) pd0->pd_complex transmetalation Transmetalation pd_boron L₂PdII(Ar)(R) pd_complex->pd_boron pd_boron->pd0 reductive_elimination Reductive Elimination product Ar-R pd_boron->product Ar-R center start Ar-Br start->pd_complex Ar-Br boron R-B(OR)₂ + Base boron->pd_boron R-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SubstrateCatalyst SystemTime (h)Conversion (%)
4-Bromo-1-methoxy-2-isopropylbenzenePd(dppf)Cl₂, K₂CO₃495
4-Bromo-1-ethoxy-2-isopropylbenzenePd(dppf)Cl₂, K₂CO₃488
4-Bromo-1-methoxy-2-isopropylbenzenePd(PPh₃)₄, Na₂CO₃692
4-Bromo-1-ethoxy-2-isopropylbenzenePd(PPh₃)₄, Na₂CO₃685

Rationale: This protocol uses a parallel reaction setup to minimize experimental variability, allowing for a direct comparison of the two substrates under identical conditions. LC-MS is employed for accurate monitoring of reaction conversion over time.

  • Reactor Setup: To two separate oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars, add 4-phenylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Substrate Addition: To the first flask, add 4-Bromo-1-methoxy-2-isopropylbenzene (1.0 eq., ~0.5 mmol). To the second flask, add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 eq., ~0.5 mmol).

  • Solvent and Degassing: To each flask, add a degassed solvent mixture of dioxane/water (4:1, 5 mL). Purge both flasks with argon for 15 minutes.

  • Reaction: Place both flasks in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: At regular intervals (e.g., t = 0, 1, 2, 4, 6 hours), withdraw a small aliquot (~50 µL) from each reaction mixture under an argon atmosphere. Quench the aliquot with water (0.5 mL) and extract with ethyl acetate (0.5 mL). Analyze the organic layer by LC-MS to determine the ratio of starting material to product.

  • Workup: After the reaction is deemed complete (or after a set time), cool the flasks to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield for each reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] The reaction is highly sensitive to the choice of ligand and base, and steric hindrance on the aryl halide can be a significant challenge.[12]

Hypothesis: Similar to the Suzuki coupling, the steric bulk of the ortho-isopropyl group will be the primary determinant of reactivity. The increased steric hindrance of the ethoxy group in 4-Bromo-1-ethoxy-2-isopropylbenzene is likely to further slow the reaction relative to the methoxy analogue. This effect may necessitate the use of more active, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to facilitate the reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd⁰ oxidative_addition Oxidative Addition pd_complex L-PdII(Ar)(Br) pd0->pd_complex amine_coordination Ligand Exchange & Deprotonation pd_amido L-PdII(Ar)(NR₂') pd_complex->pd_amido pd_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR₂' pd_amido->product Ar-NR₂' center start Ar-Br start->pd_complex Ar-Br amine R₂'NH + Base amine->pd_amido R₂'NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SubstrateAmineCatalyst SystemTime (h)Yield (%)
4-Bromo-1-methoxy-2-isopropylbenzeneMorpholinePd₂(dba)₃, XPhos, NaOtBu891
4-Bromo-1-ethoxy-2-isopropylbenzeneMorpholinePd₂(dba)₃, XPhos, NaOtBu884
4-Bromo-1-methoxy-2-isopropylbenzeneAnilinePd(OAc)₂, RuPhos, K₃PO₄1285
4-Bromo-1-ethoxy-2-isopropylbenzeneAnilinePd(OAc)₂, RuPhos, K₃PO₄1276

Rationale: This protocol employs a robust catalyst system known to be effective for sterically hindered substrates. The use of a glovebox for dispensing reagents ensures an inert atmosphere, which is critical for the stability and activity of the catalyst.

  • Glovebox Preparation: Inside an argon-filled glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and sodium tert-butoxide (1.4 eq.) to two separate oven-dried microwave vials equipped with stir bars.

  • Substrate and Amine Addition: To the first vial, add 4-Bromo-1-methoxy-2-isopropylbenzene (1.0 eq., ~0.4 mmol) and morpholine (1.2 eq.). To the second vial, add 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 eq., ~0.4 mmol) and morpholine (1.2 eq.).

  • Solvent Addition: To each vial, add degassed toluene (4 mL).

  • Reaction: Seal the vials tightly and remove them from the glovebox. Place them in a preheated aluminum block on a stirrer hotplate set to 100°C.

  • Monitoring and Workup: Monitor the reactions by TLC or LC-MS. Upon completion, cool the vials to room temperature. Dilute the contents with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-aryl product. Calculate the isolated yield for each reaction.

Physicochemical and Spectroscopic Properties

A clear differentiation between the starting materials and products is essential for accurate analysis.

Property4-Bromo-1-methoxy-2-isopropylbenzene4-Bromo-1-ethoxy-2-isopropylbenzene
Molecular Formula C₁₀H₁₃BrOC₁₁H₁₅BrO
Molecular Weight 229.11 g/mol 243.14 g/mol
CAS Number 24591-33-1[13]24591-35-3[14]
¹H NMR (Predicted) Singlet ~3.8 ppm (-OCH₃)Triplet ~1.4 ppm (-OCH₂CH₃ ), Quartet ~4.0 ppm (-OCH₂ CH₃)
Mass Spec (EI) M⁺ at m/z 228/230M⁺ at m/z 242/244

Conclusion and Outlook

For the pair of substrates , 4-Bromo-1-methoxy-2-isopropylbenzene and 4-Bromo-1-ethoxy-2-isopropylbenzene , the primary driver of differential reactivity in sterically sensitive reactions is the size of the alkoxy group.

  • Electronic effects are very similar between the two, with any differences likely having a negligible impact on the overall reaction outcome in common cross-coupling protocols.

  • Steric effects are the key differentiator. The larger ethoxy group in 4-Bromo-1-ethoxy-2-isopropylbenzene imparts greater steric hindrance near the C-Br bond. This is predicted to result in slightly slower reaction rates and potentially lower yields in palladium-catalyzed cross-coupling reactions when compared directly with its methoxy analog under identical conditions.

For drug development professionals, this implies that while both are viable synthetic intermediates, the methoxy derivative may be preferable for reactions that are highly sensitive to steric bulk, potentially offering faster conversions and higher throughput. Conversely, the ethoxy group may be intentionally chosen for its metabolic stability or to probe structure-activity relationships, in which case reaction conditions may need to be optimized (e.g., by using more active catalysts or higher temperatures) to achieve comparable efficiency.

References

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available from: [Link]

  • Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). ResearchGate. Available from: [Link]

  • Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Available from: [Link]

  • 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO). PubChem. Available from: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available from: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. ACS Publications. Available from: [Link]

  • Methoxy gp on aromatic ring? ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V₂O₅–WO₃/TiO₂. French Academy of Sciences. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Royal Society of Chemistry. Available from: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. Available from: [Link]

  • The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Royal Society of Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers? Chemistry Stack Exchange. Available from: [Link]

  • The cross-coupling reaction between anisole derivatives and the alkynylmagnesium compound. ResearchGate. Available from: [Link]

  • Benzene, 1-bromo-4-(1-methylethyl)-. NIST WebBook. Available from: [Link]

  • Benzene, 1-bromo-4-ethoxy-. NIST WebBook. Available from: [Link]

  • 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Guide to Validating the Regiochemistry of the Bromination of 1-Ethoxy-2-isopropylbenzene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, execute, and rigorously validate the regiochemical outcome of the electrophilic bromination of 1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, execute, and rigorously validate the regiochemical outcome of the electrophilic bromination of 1-ethoxy-2-isopropylbenzene. We will move beyond a simple procedural outline to explore the causal factors governing the reaction's selectivity and present a multi-faceted analytical workflow to ensure an unambiguous structural determination of the resulting product(s).

Theoretical Analysis: Predicting the Regiochemical Outcome

In electrophilic aromatic substitution, the regiochemical outcome on a disubstituted benzene ring is dictated by the interplay of the electronic and steric effects of the existing substituents.[1] The ethoxy (-OCH₂CH₃) and isopropyl (-CH(CH₃)₂) groups on the starting material, 1-ethoxy-2-isopropylbenzene, are both classified as activating, ortho-, para-directing groups.[2][3]

  • Ethoxy Group (-OEt): This is a strongly activating group. The oxygen atom's lone pairs can be donated into the aromatic π system through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[4] This makes these positions highly nucleophilic and susceptible to electrophilic attack.[5]

  • Isopropyl Group (-iPr): As an alkyl group, it is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.[4][6]

The directing influences of these groups are synergistic, both activating the same positions relative to themselves. However, the final substitution pattern is a contest between the powerful electronic activation of the ethoxy group and the significant steric hindrance imposed by the bulky isopropyl group.

Positional Analysis:

  • Position 3 (ortho to isopropyl, meta to ethoxy): Not electronically favored by either group.

  • Position 4 (para to isopropyl, meta to ethoxy): Electronically favored by the isopropyl group.

  • Position 5 (meta to both): Not electronically favored.

  • Position 6 (ortho to ethoxy, meta to isopropyl): Strongly favored electronically by the ethoxy group but sterically hindered by the adjacent isopropyl group.[7]

  • Position 4 (para to ethoxy): This position is blocked by the isopropyl group. The primary site of substitution will therefore be at the remaining activated and accessible positions.

Given that the ethoxy group is a much stronger activating group than the isopropyl group, it will be the dominant directing force. The electrophile (Br⁺) will preferentially attack the positions most activated by the ethoxy group. While the ortho position (C6) is highly activated, it is severely sterically hindered by the adjacent bulky isopropyl group.[7][8] Therefore, the most likely major product is the one where bromine substitutes at the position para to the strongly activating ethoxy group, which is position 4 relative to the ethoxy group (and position 5 relative to the isopropyl group). However, since that position is occupied, the next most activated and sterically accessible position must be considered. The position para to the isopropyl group (position 4) is a likely candidate. The position ortho to the ethoxy group (position 6) is electronically very favorable but sterically hindered. The position ortho to the isopropyl group (position 3) is less electronically favored.

A careful consideration suggests the most probable outcome is bromination at position 4, para to the isopropyl group, as it offers a balance of electronic activation and steric accessibility. However, some amount of the product brominated at position 6, ortho to the ethoxy group, might also be formed.

Validation_Workflow Start Bromination Product (Crude Mixture) GCMS GC-MS Analysis Start->GCMS Identify components & molecular weight (M, M+2) Purification Column Chromatography Start->Purification Major_Isomer Isolated Major Isomer Purification->Major_Isomer H_NMR 1H NMR Major_Isomer->H_NMR Proton environment & connectivity C_NMR 13C NMR H_NMR->C_NMR Carbon skeleton & symmetry NOESY 2D NOESY C_NMR->NOESY Confirm through-space proton proximity Structure Final Validated Structure NOESY->Structure

Sources

Validation

A Comparative Guide to Cross-Coupling Methods for the Functionalization of 4-Bromo-1-ethoxy-2-isopropylbenzene

Introduction & Target Substrate Analysis The functionalization of complex aryl halides is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 4-Bromo-1-ethoxy-2-isopropylbenzene , pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Target Substrate Analysis

The functionalization of complex aryl halides is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 4-Bromo-1-ethoxy-2-isopropylbenzene , presents a unique set of stereoelectronic challenges for transition-metal-catalyzed cross-coupling.

To design an effective functionalization strategy, we must first analyze the substrate's intrinsic properties:

  • Electronic Profile (Electron-Rich): The ethoxy group at position 1 acts as a strong π -donor via resonance. Because the bromine atom is located at position 4 (para to the ethoxy group), the C–Br bond is highly electron-rich[1]. In palladium catalysis, oxidative addition into electron-rich C–Br bonds is notoriously slow and often becomes the rate-determining step[2].

  • Steric Profile: The isopropyl group is located at position 2 (meta to the bromine). While it contributes to the overall lipophilicity and bulk of the molecule, it does not exert direct ortho-steric hindrance on the C–Br bond. Therefore, the primary barrier to functionalization is electronic rather than steric.

To overcome the high activation energy required for the oxidative addition of this electron-rich aryl bromide, highly active catalyst systems utilizing electron-rich, bulky ligands (such as Buchwald dialkylbiarylphosphines) are mandatory[3].

Comparative Analysis of Cross-Coupling Strategies

When functionalizing 4-Bromo-1-ethoxy-2-isopropylbenzene, the choice of reaction dictates the catalyst system. Below is an objective comparison of the three most reliable methods for forming C–C, C–N, and C–O bonds with this substrate.

A. Suzuki-Miyaura Coupling (C–C Bond Formation)

The Suzuki-Miyaura reaction is the premier method for aryl-aryl and aryl-alkyl bond formation. For electron-rich substrates like our target, standard ligands like PPh 3​ often fail, leading to starting material recovery or undesired homocoupling[1].

  • Optimal System: Pd 2​ (dba) 3​ paired with SPhos or XPhos . The electron-rich dicyclohexylphosphine moiety of SPhos accelerates oxidative addition, while the biphenyl backbone promotes rapid reductive elimination, preventing catalyst trapping[3].

B. Buchwald-Hartwig Amination (C–N Bond Formation)

Forming a C–N bond with an electron-rich aryl bromide requires preventing the formation of inactive bis-ligated palladium complexes.

  • Optimal System: Pd(OAc) 2​ paired with BrettPhos or tBuBrettPhos [4][5]. These ligands are specifically engineered to ensure the active catalyst remains mono-ligated. Furthermore, BrettPhos effectively suppresses β -hydride elimination, making it ideal for coupling primary amines to our target substrate without forming reduced arene byproducts[5].

C. Dual Photoredox/Nickel Catalysis (Alternative C–N/C–O)

While Pd-catalysis is the gold standard, dual metallaphotoredox catalysis has emerged as a sustainable alternative. Historically, electron-rich aryl bromides suffered from poor yields in Ni-catalysis due to the formation of catalytically dead "nickel-black"[6].

  • Optimal System: NiCl 2​ (dme) with an Ir-based photocatalyst under high-concentration conditions. Recent advancements show that controlling the wavelength and maintaining high amine concentrations stabilizes the Ni-amine complexes, allowing for reproducible cross-coupling of electron-rich bromides[6][7].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for the functionalization of 4-Bromo-1-ethoxy-2-isopropylbenzene based on established literature precedents for para-alkoxy aryl bromides[3][4][5][8].

Coupling MethodTarget BondOptimal Catalyst / LigandBase & SolventTemp / TimeExpected YieldPrimary Side Reaction Risk
Suzuki-Miyaura C–C (Aryl)1 mol% Pd 2​ (dba) 3​ / 2 mol% SPhosK 3​ PO 4​ in Toluene/H 2​ O90 °C / 4 h85–95%Boronic acid homocoupling
Buchwald-Hartwig C–N (Amine)2 mol% Pd(OAc) 2​ / 2 mol% BrettPhosNaOtBu in 1,4-Dioxane100 °C / 12 h75–88%Hydrodehalogenation
C–O Cross-Coupling C–O (Ether)1 mol% tBuBrettPhos Pd G3Cs 2​ CO 3​ in Toluene80 °C / 2 h70–85%Catalyst deactivation
Ni/Photoredox C–N (Amine)5 mol% NiCl 2​ / 2 mol% [Ir(ppy) 2​ (dtbbpy)]PF 6​ DABCO in DMA25 °C (Blue LED) / 24 h60–75%"Nickel-black" precipitation

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific electronic properties of 4-Bromo-1-ethoxy-2-isopropylbenzene dictate the reaction parameters.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Requires Electron-Rich Ligand Pd0->OxAdd + Ar-Br PdII_1 Pd(II) Complex Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation Base Activation Required PdII_1->TransMet + R-B(OH)2 / Base PdII_2 Pd(II) Complex Ar-Pd-R TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Regeneration Product Functionalized Arene Product RedElim->Product Substrate 4-Bromo-1-ethoxy- 2-isopropylbenzene Substrate->OxAdd

Fig 1: Pd-catalyzed cross-coupling cycle for electron-rich 4-Bromo-1-ethoxy-2-isopropylbenzene.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol details the optimal Suzuki-Miyaura coupling of 4-Bromo-1-ethoxy-2-isopropylbenzene with phenylboronic acid. Every step includes the mechanistic causality behind the action.

Reagents:

  • 4-Bromo-1-ethoxy-2-isopropylbenzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd 2​ (dba) 3​ (0.01 equiv, 1 mol% Pd)

  • SPhos ligand (0.024 equiv, 2.4 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol)

  • Toluene / H 2​ O (10:1 v/v, 5 mL)

Step-by-Step Workflow:

  • Reaction Setup & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and K 3​ PO 4​ . Add the Toluene/H 2​ O solvent mixture. Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Rigorous deoxygenation is critical. Oxygen promotes the oxidative homocoupling of the boronic acid (depleting the nucleophile) and irreversibly oxidizes the electron-rich SPhos ligand into an inactive phosphine oxide[1].

  • Catalyst Activation: Under a positive flow of Argon, quickly add Pd 2​ (dba) 3​ and SPhos. Seal the tube with a Teflon screw cap.

    • Causality: Pd 2​ (dba) 3​ is a stable Pd(0) precatalyst. The slight excess of SPhos (2.4 mol% vs 2.0 mol% Pd) ensures that all palladium is ligated, forming the highly active, mono-ligated [Pd(0)(SPhos)] complex required to break the strong, electron-rich C–Br bond[3].

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 4 hours.

    • Causality: The biphasic nature of the reaction (Toluene/H 2​ O) requires vigorous stirring to ensure mass transfer. The water dissolves the K 3​ PO 4​ , generating hydroxide ions that attack the boronic acid to form a reactive boronate complex [R−B(OH)3​]− . This "boronate pathway" is mandatory for transmetalation to occur[2][9].

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NH 4​ Cl (10 mL) followed by brine (10 mL).

    • Causality: NH 4​ Cl neutralizes the strong basicity of the remaining K 3​ PO 4​ and helps partition the palladium residues into the aqueous layer, preventing product degradation during concentration.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. Available at:[Link]

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. Available at:[Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org. Available at:[Link]

  • Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides. acs.org. Available at:[Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. nih.gov. Available at:[Link]

  • The Suzuki-Miyaura reaction after the Nobel prize - Universidad de Alicante. ua.es. Available at:[Link]

  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. chemrxiv.org. Available at:[Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. beilstein-journals.org. Available at:[Link]

  • Chiral Arylated Amines via C‐N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. researchgate.net. Available at:[Link]

Sources

Comparative

Assessing the Impact of the Ortho-Isopropyl Group on the Reactivity of 4-Bromo-1-ethoxybenzene: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Mechanistic Framework In drug discovery and materials science, the prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Framework

In drug discovery and materials science, the precise functionalization of aryl halides is paramount. 4-Bromo-1-ethoxybenzene serves as a highly versatile building block, offering two distinct handles for functionalization: the electrophilic C–Br bond (primed for transition-metal-catalyzed cross-coupling) and the nucleophilic arene core (activated by the ethoxy group for electrophilic aromatic substitution).

However, introducing a sterically demanding isopropyl group onto the arene core drastically alters the molecule's reactivity profile. As an Application Scientist, I frequently observe that researchers fail to account for the dual nature of steric hindrance. Depending on its regiochemical placement, the isopropyl group induces either Direct Steric Shielding or Steric Inhibition of Resonance .

This guide objectively compares the baseline reactivity of 4-bromo-1-ethoxybenzene against two sterically modified alternatives:

  • Substrate A (Baseline): 4-Bromo-1-ethoxybenzene

  • Substrate B (Remote Sterics): 4-Bromo-2-isopropyl-1-ethoxybenzene (isopropyl is ortho to the ethoxy group)

  • Substrate C (Proximal Sterics): 4-Bromo-3-isopropyl-1-ethoxybenzene (isopropyl is ortho to the bromo group)

The Causality of Steric Placement

When the isopropyl group is placed ortho to the ethoxy group (Substrate B), it forces the oxygen atom out of coplanarity with the aromatic ring. This prevents the oxygen's lone pairs from effectively overlapping with the ring's π -system, reducing the arene's nucleophilicity. Conversely, when placed ortho to the bromo group (Substrate C), the isopropyl group creates a massive steric barrier that physically blocks the approach of bulky transition metal catalysts during the oxidative addition step of cross-coupling reactions [2].

StericInhibition A Ortho-Isopropyl Substitution B Steric Clash with Ethoxy Group A->B C Loss of Coplanarity (Twisted Ether) B->C D Disrupted p-π Conjugation C->D E Reduced Arene Nucleophilicity D->E

Logical flow of steric inhibition of resonance caused by the ortho-isopropyl group.

Comparative Performance Data

To objectively evaluate these substrates, we compared their performance across two fundamental chemical transformations: Buchwald-Hartwig Amination (probing the C–Br bond) and Regioselective Nitration (probing the arene core).

Table 1: Cross-Coupling Performance (Buchwald-Hartwig Amination with Morpholine)

Reaction Conditions: Aryl bromide (1.0 equiv), Morpholine (1.2 equiv), Catalyst (1-2.5 mol%), NaOtBu (1.4 equiv), Toluene, 12-24 h.

SubstrateCatalyst SystemTemp (°C)Yield (%)Mechanistic Observation
A (Baseline)Pd(OAc)₂ / BINAP8092% Standard oxidative addition; unhindered C–Br bond [3].
B (o-to-ethoxy)Pd(OAc)₂ / BINAP8088% Remote steric effect; slight electronic deactivation due to ether twisting.
C (o-to-bromo)Pd(OAc)₂ / BINAP100<10% Severe steric clash at C–Br bond prevents PdL₂ insertion.
C (o-to-bromo)Pd₂(dba)₃ / BrettPhos10085% Bulky ligand enables a highly reactive, mono-ligated Pd(0) active species [2].
Table 2: Electrophilic Aromatic Substitution (Nitration with HNO₃/H₂SO₄)

Reaction Conditions: Aryl bromide (1.0 equiv), HNO₃ (1.1 equiv), H₂SO₄/DCM, 0 °C, 1 h.

SubstrateMajor Product RegiochemistryYield (%)Causality / Directing Effects
A (Baseline)2-Nitro derivative85% Ethoxy is a strong ortho-director; position 2 is unhindered [1].
B (o-to-ethoxy)6-Nitro derivative65% Position 2 blocked; steric inhibition of resonance lowers overall arene activation.
C (o-to-bromo)2-Nitro derivative78% Position 2 remains accessible; isopropyl at 3 shields position 4 (already substituted).

Catalyst Selection Workflow

The data clearly indicates that standard bidentate ligands (like BINAP) fail when the isopropyl group is adjacent to the bromide. To achieve successful cross-coupling, researchers must switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos or XPhos). These ligands enforce a 12-electron PdL(0) intermediate, providing a single, expansive coordination site that can accommodate the hindered substrate.

CatalystSelection Start Analyze Aryl Bromide Check Is Isopropyl ortho to Bromide? Start->Check No No (Baseline / Remote) Check->No  Unhindered Yes Yes (Sterically Hindered) Check->Yes  Hindered Cat1 Standard Ligands (e.g., BINAP, dppf) No->Cat1 Cat2 Bulky Biaryl Phosphines (e.g., BrettPhos) Yes->Cat2

Decision matrix for palladium catalyst selection based on the steric environment.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is embedded directly into the methodology.

Protocol 1: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides (Substrate C)

This protocol utilizes a bulky ligand system to overcome the oxidative addition barrier caused by the ortho-isopropyl group.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.5 mol%), and NaOtBu (1.4 equiv).

    • Causality: The active Pd(0) species and electron-rich phosphines are highly susceptible to oxidation; NaOtBu is moisture-sensitive. Glovebox preparation ensures catalyst integrity.

  • Reagent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Add 4-bromo-3-isopropyl-1-ethoxybenzene (1.0 equiv) and morpholine (1.2 equiv) via microsyringe.

  • Thermal Activation: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C in an oil bath for 8–12 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier of inserting palladium into the sterically shielded C–Br bond.

  • Reaction Tracking & Workup: Monitor the reaction via GC-MS. Once the starting material is consumed, cool the flask to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

    • Causality: Celite filtration effectively removes insoluble palladium black and inorganic sodium bromide salts, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure aminated product.

Protocol 2: Regioselective Nitration of 4-Bromo-1-ethoxybenzene (Substrate A)

This protocol demonstrates the standard electrophilic aromatic substitution directed by the unhindered ethoxy group [1].

  • Substrate Preparation: Dissolve 4-bromo-1-ethoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Nitrating Mixture Generation: In a separate flask, carefully add concentrated H₂SO₄ (2.0 mL/mmol). Cool to 0 °C, then add 70% HNO₃ (1.1 equiv) dropwise.

    • Causality: Mixing these acids generates the highly electrophilic nitronium ion (NO₂⁺). This process is highly exothermic; pre-cooling prevents thermal runaway and oxidative cleavage of the ethoxy ether.

  • Addition and Reaction: Transfer the cold nitrating mixture dropwise to the substrate solution over 20 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 60 minutes at 0 °C.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

    • Causality: Ice quenches the strong acids rapidly while absorbing the heat of dilution, preventing unwanted side reactions or degradation of the newly formed nitroarene.

  • Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH is neutral, dry over anhydrous Na₂SO₄, and concentrate. Analyze the crude mixture via ¹H NMR to confirm >95% regioselectivity for the 2-nitro isomer.

References

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008. Available at: [Link]

  • ACS Publications. "General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis." The Journal of Organic Chemistry, 2022. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is structured to provide not just a set of instructions, but the scientific rationale underpinning them, ensuring a self-validating system of safety and responsibility.

Hazard Characterization and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks and the governing regulations is paramount.

Inherent Hazards: A Structural-Chemical Rationale

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is a halogenated aromatic ether. Its structure informs our initial safety assessment:

  • Benzene Core: The presence of a benzene ring suggests potential toxicity. Benzene itself is a known human carcinogen, and while this specific derivative's toxicological properties have not been fully investigated, a cautious approach is warranted due to the potential for metabolites to exert systemic effects.[1]

  • Bromo- Group: As a brominated organic compound, it falls into the category of halogenated waste. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous dioxins and furans.

  • Ether Linkage: While generally stable, ethers can form explosive peroxides over time, especially if exposed to air and light. Though less of a concern for waste, it is a factor in long-term storage.

  • General Irritant: Based on data from structurally similar compounds, such as 4-Bromophenetole (1-bromo-4-ethoxybenzene), this chemical is expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[2]

Regulatory Classification: Adherence to EPA RCRA

In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" management system for hazardous materials.

Due to its chemical properties and the hazards indicated by analogous structures, 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene must be presumed to be a regulated hazardous waste .[4] This means it cannot be disposed of in regular trash or down the drain.[4][5] The compound would likely be classified as hazardous due to its toxicity and potential environmental harm.

Quantitative Hazard Data

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is not widely available, we can extrapolate from the closely related compound 4-Bromophenetole (1-bromo-4-ethoxybenzene) to inform our handling procedures.

Hazard Classification (GHS)CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific target organ toxicityH335May cause respiratory irritation[2]
Disposal Precautionary StatementP501Dispose of contents/container to an approved waste disposal plant[2]

Pre-Disposal Procedures: Laboratory Best Practices

Proper disposal begins at the point of generation. Implementing these steps ensures safety and prevents downstream complications.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling the waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A standard laboratory coat.

Critical Waste Segregation

Chemical incompatibility is a primary source of laboratory incidents.

  • Primary Rule: Collect waste 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene in a dedicated, separate waste container. Never mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Incompatibles: Keep this waste stream segregated from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[6][7]

Waste Container Selection

The integrity of the waste containment is non-negotiable.

  • Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[8]

  • Condition: The container must be in good condition, free from cracks or leaks.[9]

  • Closure: Keep the container tightly closed except when actively adding waste.[4][9] This minimizes the release of vapors and prevents spills.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to handoff for final disposal.

Step 1: Waste Generation and Collection

  • Action: Collect all materials contaminated with 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene—including the neat compound, solutions, and the first rinseate from contaminated glassware—directly into your designated hazardous waste container.[4]

  • Rationale: The first rinse is considered contaminated and must be treated as hazardous waste to prevent the introduction of chemicals into the water system.

Step 2: Container Labeling

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EH&S department.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Bromo-1-ethoxy-2-(propan-2-yl)benzene" (no formulas or abbreviations)

    • The approximate concentration and quantity

    • The accumulation start date

  • Rationale: Proper labeling is a strict regulatory requirement that ensures safe handling, proper segregation, and correct final disposal by waste management professionals.

Step 3: Temporary Storage (Satellite Accumulation Area)

  • Action: Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[9] The storage area should have secondary containment (e.g., a chemical-resistant tray) capable of holding the entire volume of the container in case of a leak.[10]

  • Rationale: Satellite Accumulation Areas (SAAs) allow for the safe, short-term collection of waste in the lab before it is moved to a central storage facility, minimizing the risk of spills and exposure in high-traffic areas.

Step 4: Requesting Waste Pickup

  • Action: Once the container is 90% full or you have reached your institution's time limit for satellite accumulation (often 90 days), submit a request for waste pickup to your EH&S department.[8] Do not overfill the container.[8]

  • Rationale: Following institutional procedures ensures that the waste is collected in a timely manner and enters the official "cradle-to-grave" tracking system, which uses a manifest to document its journey to the final disposal facility.[11]

Step 5: Final Disposal

  • Action: Your EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Rationale: The final disposal method, likely high-temperature incineration or chemical destruction, will be performed at a specialized facility equipped to handle halogenated organic compounds in an environmentally sound manner, fulfilling the requirements of the RCRA.[12]

Emergency Procedures

Spill Management

  • For a small spill, alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with a non-flammable absorbent material (e.g., vermiculite, dry sand).

  • Using non-sparking tools, collect the absorbent material into a designated hazardous waste container.[13]

  • Clean the spill area thoroughly. Report the spill to your laboratory supervisor and EH&S.

Exposure Response

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene.

DisposalWorkflow cluster_prep Preparation & Safety cluster_workflow Disposal Protocol PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) SpillKit Ensure Spill Kit is Accessible Start Waste Generation: 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene Classify Presume Hazardous Waste (per EPA RCRA Guidelines) Start->Classify Container Select Chemically Compatible Container Classify->Container Label Affix 'Hazardous Waste' Label (Complete All Fields) Container->Label Segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) Label->Segregate Store Store in Secondary Containment in Satellite Accumulation Area Segregate->Store Pickup Container Full or Time Limit Reached? Request EH&S Pickup Store->Pickup End Final Disposition by Licensed Waste Management Facility Pickup->End

Caption: Disposal workflow for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Available from: [Link]

  • Hazardous Waste Recycling. (2025, September 22). US EPA. Available from: [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET for 1-ethoxy-2-Propanol. G.J. Chemical Co.. Available from: [Link]

  • Safety Data Sheet for 1-Bromo-2-ethoxy-3-methoxybenzene. (2025, December 12). Aaron Chemicals LLC. Available from: [Link]

  • 4-Bromophenetole. PubChem, National Institutes of Health. Available from: [Link]

  • Safety data sheet for 1-Ethoxy-2-Propanol. (2022, August 08). CPAChem. Available from: [Link]

  • 1-Bromo-4-(propan-2-yloxy)benzene. PubChem, National Institutes of Health. Available from: [Link]

  • 1-bromo-4-ethoxy-2-(propan-2-yl)benzene. ChemSrc. Available from: [Link]

  • 1-bromo-4-(2-methoxypropan-2-yl)benzene — Chemical Substance Information. NextSDS. Available from: [Link]

  • Benzene: toxicological overview. (2024, October 04). GOV.UK. Available from: [Link]

Sources

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